molecular formula C17H16O10 B12376365 8-Hydroxy-5-O-beta-D-glucosylpsoralen

8-Hydroxy-5-O-beta-D-glucosylpsoralen

Cat. No.: B12376365
M. Wt: 380.3 g/mol
InChI Key: SZLNHCJQIHSOJX-BZSFSHPFSA-N
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Description

8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen (CAS 425680-98-4) is a naturally occurring glycosylated coumarin compound with a molecular formula of C17H16O10 and a molecular weight of 380.3 g/mol. This compound is classified as a coumarin and is sourced from the herbs of Psoralea bituminosa L. It has also been identified as a novel glucoside isolated from Pleurospermum rivulorum . The compound is a derivative of psoralen, a well-studied family of photoactive furocoumarins. Psoralens are renowned for their research applications in studying cellular proliferation and photochemotherapy, particularly in investigations related to skin conditions such as psoriasis, vitiligo, and Cutaneous T-Cell Lymphoma (CTCL) . The primary mechanism of action for psoralen derivatives involves intercalating into DNA and forming mono-adducts and cross-links upon activation with ultraviolet A (UVA) light, a process that can lead to cell cycle arrest and apoptosis . This specific glycosylated derivative is formed through the hydroxylation of 8-methoxypsoralen by cytochrome P450 enzymes (CYP82C2 or CYP82C4), followed by glucosylation to form the final product, 5-O-β-D-glucopyranosyl-8-methoxypsoralen . The presence of the glucopyranosyl moiety may influence the compound's solubility, bioavailability, and biological activity, making it a compound of significant interest for research in natural product chemistry, biocatalysis, and pharmacological probe development. Physically, this compound is supplied as a powder. For optimal stability, it should be stored desiccated at -20°C. It is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H16O10

Molecular Weight

380.3 g/mol

IUPAC Name

9-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2/t8-,10-,11+,12-,17+/m1/s1

InChI Key

SZLNHCJQIHSOJX-BZSFSHPFSA-N

Isomeric SMILES

C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Natural Provenance of 8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the natural sources of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a furanocoumarin glycoside of interest to researchers in drug discovery and natural product chemistry. This document details the known botanical origins of the compound, presents available quantitative data, outlines experimental protocols for its isolation and quantification, and illustrates its biosynthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a naturally occurring furanocoumarin, a class of organic compounds produced by various plants, often as a defense mechanism. Furanocoumarins are known for their photosensitizing effects and have been investigated for their potential therapeutic applications, including in the treatment of skin disorders. Understanding the natural sources and biosynthesis of this compound is crucial for its further investigation and potential exploitation in pharmaceutical development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Apiaceae (parsley family) and Moraceae (fig family). The known botanical sources are listed below:

  • Pleurospermum rivulorum : A plant belonging to the Apiaceae family.

  • Psoralea bituminosa : Also known as bitumen trefoil, this plant is a member of the Fabaceae family.

  • Heracleum rapula : A species of the genus Heracleum in the Apiaceae family.

  • Ficus ruficaulis : A species of fig tree in the Moraceae family.[1]

  • Ageratina altissima : Commonly known as white snakeroot, this plant is in the Asteraceae family.

  • Angelica dahurica : A species of angelica in the Apiaceae family.

  • Swertia divaricata : A plant in the Gentianaceae family.

Quantitative Analysis

Quantitative data regarding the concentration of this compound in its natural sources is limited in the currently available scientific literature. While the presence of the compound has been confirmed in the aforementioned species, specific yields or concentrations have not been widely reported. The table below summarizes the available information on the natural sources.

Plant SpeciesFamilyPlant PartCompoundConcentration/YieldCitation
Pleurospermum rivulorumApiaceaeNot SpecifiedThis compoundData not available
Psoralea bituminosaFabaceaeNot SpecifiedThis compoundData not available
Heracleum rapulaApiaceaeRootsThis compoundData not available
Ficus ruficaulisMoraceaeLeavesThis compoundData not available[1]
Ageratina altissimaAsteraceaeNot SpecifiedThis compoundData not available
Angelica dahuricaApiaceaeNot SpecifiedThis compoundData not available
Swertia divaricataGentianaceaeNot SpecifiedThis compoundData not available

Experimental Protocols

While a specific, detailed protocol for the quantification of this compound is not extensively documented, a general methodology for the extraction, isolation, and quantification of furanocoumarin glycosides from plant matrices can be outlined based on established techniques for similar compounds.

General Workflow for Extraction and Quantification

The following diagram illustrates a typical workflow for the analysis of this compound from plant material.

G cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Quantification & Identification plant_material Plant Material (e.g., leaves, roots) grinding Grinding to fine powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) partitioning->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection isolated_compound Isolated this compound fraction_collection->isolated_compound hplc High-Performance Liquid Chromatography (HPLC) isolated_compound->hplc ms Mass Spectrometry (MS) isolated_compound->ms nmr Nuclear Magnetic Resonance (NMR) isolated_compound->nmr quantification Quantification hplc->quantification identification Structural Identification ms->identification nmr->identification

Caption: General workflow for the extraction, isolation, and analysis of this compound.

Detailed Methodologies

4.2.1. Plant Material and Extraction:

  • Preparation: The selected plant part (e.g., dried leaves or roots) is ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is then subjected to solvent extraction, typically using methanol or ethanol, at room temperature with agitation for a specified period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.2.2. Isolation and Purification:

  • Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Furanocoumarin glycosides are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography: The enriched fraction is subjected to column chromatography. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, or reversed-phase C18 silica gel. Elution is performed with a gradient of solvents to separate the individual compounds.

  • Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.

4.2.3. Quantification and Structural Elucidation:

  • High-Performance Liquid Chromatography (HPLC): Quantification is typically performed using analytical HPLC with a UV detector. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A standard curve is generated using a purified and quantified standard of this compound to determine the concentration in the plant extract.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated compound.

Biosynthetic Pathway

The biosynthesis of this compound is believed to follow the general furanocoumarin pathway, originating from the shikimate pathway. The key steps involve the formation of the psoralen (B192213) core, followed by hydroxylation and glycosylation.

G cluster_pathway Biosynthesis of this compound phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H umbelliferone Umbelliferone p_coumaric_acid->umbelliferone Multiple Steps marmesin (+)-Marmesin umbelliferone->marmesin DMAPP, Prenyltransferase psoralen Psoralen marmesin->psoralen Psoralen Synthase (CYP) xanthotoxol (B1684193) Xanthotoxol (8-Hydroxypsoralen) psoralen->xanthotoxol Psoralen 8-hydroxylase (CYP) target_compound This compound xanthotoxol->target_compound UDP-glucosyltransferase (UGT)

Caption: Proposed biosynthetic pathway of this compound.

The key enzymatic steps leading to the formation of this compound are:

  • Formation of the Psoralen Core: The pathway begins with the amino acid L-phenylalanine and proceeds through the phenylpropanoid pathway to form umbelliferone. Umbelliferone is then prenylated and cyclized to form (+)-marmesin, which is subsequently converted to psoralen by psoralen synthase, a cytochrome P450 monooxygenase.

  • Hydroxylation: Psoralen is hydroxylated at the 8-position by psoralen 8-hydroxylase, another cytochrome P450 enzyme, to yield xanthotoxol (8-hydroxypsoralen).

  • Glycosylation: The final step is the attachment of a glucose molecule to the hydroxyl group at the 5-position of xanthotoxol. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor. The specific UGT responsible for this reaction has not yet been fully characterized.

Conclusion

This technical guide has summarized the current knowledge on the natural sources, quantitative analysis, experimental protocols, and biosynthetic pathway of this compound. While several plant sources have been identified, there is a clear need for further research to quantify the concentration of this compound in these species and to develop and validate specific analytical methods. A deeper understanding of the enzymatic steps in its biosynthesis, particularly the identification of the specific UDP-glucosyltransferase involved, will be crucial for potential biotechnological production of this and related furanocoumarin glycosides. This guide serves as a foundational resource for researchers aiming to advance the scientific understanding and potential applications of this interesting natural product.

References

The Biosynthesis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthetic pathway of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring furanocoumarin with significant photochemotherapeutic applications. The pathway originates from the general phenylpropanoid pathway and involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and a UDP-glucosyltransferase. This document details the key enzymatic steps, intermediate compounds, and provides a foundation for further research and potential biotechnological production of this valuable compound.

Introduction

Furanocoumarins are a class of plant secondary metabolites known for their photosensitizing properties. Among them, this compound, a derivative of psoralen (B192213), has garnered interest for its potential therapeutic applications. Understanding its biosynthesis in plants is crucial for harnessing its production through metabolic engineering and for the development of novel drugs. This guide elucidates the step-by-step enzymatic conversion of precursors to the final glycosylated product.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of the furanocoumarin backbone, followed by hydroxylation and subsequent glycosylation.

Formation of the Psoralen Backbone

The journey to this compound begins with the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant natural products. The key precursor for furanocoumarins is umbelliferone (B1683723) (7-hydroxycoumarin).

The initial committed step involves the prenylation of umbelliferone to form marmesin (B225713) . This reaction is followed by the oxidative cleavage of the isopropyl moiety of marmesin to yield psoralen , the core linear furanocoumarin structure. This crucial conversion is catalyzed by a cytochrome P450-dependent monooxygenase known as psoralen synthase .[1]

Hydroxylation of Psoralen

Once psoralen is formed, the next critical modification is the hydroxylation at the 8th position of the molecule. This reaction is catalyzed by another cytochrome P450 enzyme, psoralen 8-monooxygenase . The product of this reaction is 8-hydroxypsoralen , also known as xanthotoxol .

Glucosylation of 8-Hydroxypsoralen

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group at the 5th position of 8-hydroxypsoralen. This glycosylation reaction is catalyzed by a UDP-glucosyltransferase (UGT) . UGTs are a large family of enzymes that transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to a wide range of acceptor molecules, including flavonoids, terpenoids, and, in this case, a furanocoumarin.[2] While the specific UGT responsible for this reaction has not been definitively characterized in all plant species, it is a critical step for increasing the solubility and stability of the compound within the plant cell.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furocoumarin Furanocoumarin Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid Umbelliferone Umbelliferone Cinnamic_acid->Umbelliferone Marmesin Marmesin Umbelliferone->Marmesin Prenylation Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP450) 8_Hydroxypsoralen 8-Hydroxypsoralen (Xanthotoxol) Psoralen->8_Hydroxypsoralen Psoralen 8-monooxygenase (CYP450) Final_Product 8-Hydroxy-5-O-beta-D- glucosylpsoralen 8_Hydroxypsoralen->Final_Product UDP-Glucosyl- transferase (UGT)

Caption: Biosynthesis pathway of this compound.

Quantitative Data

Quantitative data for the enzymes involved in this pathway are essential for understanding reaction efficiencies and for metabolic engineering efforts. The following table summarizes hypothetical kinetic parameters that would be determined through experimentation.

EnzymeSubstrateApparent K_m (µM)Apparent V_max (pmol/s/mg protein)
Psoralen SynthaseMarmesin10 - 50100 - 500
Psoralen 8-monooxygenasePsoralen5 - 2550 - 200
UDP-Glucosyltransferase8-Hydroxypsoralen20 - 100200 - 1000
UDP-glucose50 - 200

Note: The values presented in this table are illustrative and would need to be determined experimentally for specific enzymes from different plant sources.

Experimental Protocols

This section outlines general methodologies for the key experiments required to study the biosynthesis of this compound.

Heterologous Expression and Purification of P450 Enzymes

A common approach for characterizing plant cytochrome P450 enzymes is through heterologous expression in systems like Saccharomyces cerevisiae (yeast) or Escherichia coli.

P450_Expression_Workflow Start Start Gene_Cloning Clone P450 cDNA into expression vector Start->Gene_Cloning Transformation Transform yeast or E. coli with the expression construct Gene_Cloning->Transformation Culture_Growth Grow transformed cells and induce protein expression Transformation->Culture_Growth Cell_Harvest Harvest cells by centrifugation Culture_Growth->Cell_Harvest Microsome_Isolation Isolate microsomal fraction (for P450s) Cell_Harvest->Microsome_Isolation Purification Purify the recombinant protein (e.g., affinity chromatography) Microsome_Isolation->Purification Enzyme_Assay Perform enzyme activity assays Purification->Enzyme_Assay End End Enzyme_Assay->End UGT_Assay_Workflow Start Start Reaction_Setup Set up reaction with enzyme, 8-hydroxypsoralen, and UDP-glucose Start->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation UDP_Detection Add UDP detection reagent (e.g., UDP-Glo™) Incubation->UDP_Detection Luminescence_Measurement Measure luminescence UDP_Detection->Luminescence_Measurement Data_Analysis Correlate luminescence to UDP concentration and enzyme activity Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

References

Unraveling the Pharmacological Profile of 8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Compound of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – Extensive literature reviews reveal that 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring coumarin (B35378) glucoside, remains a compound with a largely unexplored pharmacological profile. While identified in several plant species and possessing a defined chemical structure, detailed in vitro and in vivo studies elucidating its mechanism of action, pharmacokinetics, and pharmacodynamics are notably absent from publicly available scientific literature. This technical overview synthesizes the current, albeit limited, knowledge of this compound and outlines areas for future research.

Chemical and Physical Properties

This compound is a derivative of psoralen, a class of furocoumarins known for their photosensitizing effects. The addition of a hydroxyl group and a beta-D-glucosyl moiety significantly alters its physicochemical properties, likely influencing its solubility, bioavailability, and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₆O₁₀PubChem
Molecular Weight 380.3 g/mol PubChem
CAS Number 425680-98-4MedChemExpress
Appearance Not specified in literature-
Solubility Not specified in literature-

Natural Occurrence

This compound has been isolated from various plant sources, suggesting its potential role in plant defense mechanisms or other physiological processes.

Table 2: Natural Sources of this compound

Plant SpeciesFamily
Heracleum rapulaApiaceae
Pleurospermum rivulorumApiaceae
Ficus ruficaulisMoraceae

Pharmacological Profile: A Knowledge Gap

A thorough investigation of scientific databases reveals a significant lack of specific pharmacological data for this compound. While the broader class of psoralens is known for its application in photochemotherapy (PUVA) for skin disorders like psoriasis, this activity is dependent on ultraviolet (UV) light activation and has not been specifically documented for this glycosylated derivative.

Studies on crude extracts of Heracleum rapula, which contains this compound among other coumarins, have indicated weak to moderate antiplatelet aggregation activity. However, the specific contribution of this compound to this effect has not been determined.

Key Research Gaps:

  • Mechanism of Action: The molecular targets and signaling pathways modulated by this compound are unknown.

  • Pharmacokinetics: Data on its absorption, distribution, metabolism, and excretion (ADME) are not available. The presence of the glucosyl group may suggest different metabolic pathways compared to its aglycone.

  • Pharmacodynamics: Dose-response relationships, efficacy in disease models, and potential toxicity have not been evaluated.

  • Quantitative Biological Data: There is a lack of published IC50 values, binding constants, or other quantitative metrics of its biological activity.

Future Research Directions

The unique structure of this compound warrants further investigation to unlock its therapeutic potential. The following experimental workflow is proposed for a comprehensive pharmacological evaluation.

G cluster_0 Compound Acquisition & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Isolation Isolation from Natural Sources or Chemical Synthesis Purity Purity and Structural Verification (NMR, MS) Isolation->Purity PhysChem Physicochemical Profiling (Solubility, Stability) Purity->PhysChem Screening High-Throughput Screening (Target-based & Phenotypic) PhysChem->Screening MoA Mechanism of Action Studies (Signaling Pathway Analysis) Screening->MoA PK Pharmacokinetic Studies (Animal Models) MoA->PK DMPK In Vitro ADME (Metabolic Stability, Permeability) Toxicity Cytotoxicity Assays DMPK->Toxicity Toxicity->PK Efficacy Efficacy in Disease Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Proposed workflow for the pharmacological characterization of this compound.

Conclusion

This compound represents a natural product with an uncharted pharmacological landscape. Its structural relationship to the well-studied psoralens suggests potential biological activities, but the influence of its unique glycosylation remains to be determined. The scientific community is encouraged to undertake the necessary preclinical research to elucidate the therapeutic potential of this intriguing molecule. Without further dedicated studies, its role in drug discovery and development remains speculative.

8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Technical Overview of its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring coumarin (B35378) glucoside. This document details its origin, structural elucidation, and the methodologies employed for its purification.

Introduction

This compound (CAS No. 425680-98-4) is a furanocoumarin glucoside that was first identified as a new natural compound from the plant Pleurospermum rivulorum.[1] Its discovery has contributed to the growing class of psoralen (B192213) derivatives, compounds known for their diverse biological activities. This guide will focus on the technical aspects of its initial discovery and isolation.

Discovery and Natural Occurrence

This compound was first isolated from Pleurospermum rivulorum, a plant belonging to the Apiaceae family.[1] Subsequent research has also reported its presence in Ficus ruficaulis and the herbs of Psoralea bituminosa L. The initial discovery and characterization were documented in the journal Yao Xue Xue Bao in 2001.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₁₀PubChem
Molecular Weight 380.3 g/mol PubChem
CAS Number 425680-98-4PubChem
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick

Experimental Protocols

While the seminal publication describing the isolation of this compound mentions the use of various chromatographic techniques, the full detailed protocol is not available in the public domain. The abstract of the original paper indicates the following general steps.[1][2]

Extraction

A general extraction procedure for obtaining glucosides from plant material would typically involve the following steps:

  • Drying and Pulverization: The plant material (in this case, likely the roots of Pleurospermum rivulorum) is dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is then extracted with a suitable solvent, often starting with a nonpolar solvent to remove lipids and then progressing to more polar solvents like ethanol (B145695) or methanol (B129727) to extract glycosides.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The abstract of the discovery paper states that "various kinds of chromatography" were used for the separation of the constituents.[1][2] A typical isolation workflow for a compound of this nature would involve a combination of the following chromatographic methods:

  • Column Chromatography: The crude extract would be subjected to column chromatography, likely using silica (B1680970) gel or a reversed-phase stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) would be employed to separate fractions based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound would be further purified using preparative HPLC to achieve high purity.

The following diagram illustrates a generalized workflow for the isolation of a natural product like this compound.

experimental_workflow plant_material Dried & Powdered Plant Material (Pleurospermum rivulorum) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure 8-Hydroxy-5-O- beta-D-glucosylpsoralen prep_hplc->pure_compound

Generalized workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was established through a combination of spectroscopic techniques.[1][2] The specific quantitative data from the original discovery is not publicly available; however, the methods used are standard for natural product characterization.

Spectroscopic MethodInformation Obtained
Infrared (IR) Spectroscopy Identification of functional groups (e.g., hydroxyl, carbonyl, aromatic rings).
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the chromophore system of the psoralen core.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern to deduce the molecular formula and structural components.
1D NMR (¹H and ¹³C) Provides information on the number and types of protons and carbons in the molecule, as well as their chemical environment.
2D NMR (e.g., COSY, HMBC, HSQC) Establishes the connectivity between protons and carbons to assemble the final structure.

Biological Activity

Currently, there is limited specific information available in the scientific literature regarding the biological activity and potential signaling pathways of this compound. It is broadly classified as a natural coumarin glucoside.[3] Psoralen derivatives, as a class of compounds, are known to exhibit a range of biological effects, but further research is needed to determine the specific activities of this particular glucoside.

Conclusion

The discovery and isolation of this compound from Pleurospermum rivulorum expanded the family of known furanocoumarin glucosides. While the general methods for its extraction and purification follow standard natural product chemistry protocols, the detailed experimental parameters and comprehensive spectroscopic data from the original research are not widely accessible. Further investigation into the biological activities of this compound is warranted to explore its potential applications in drug discovery and development.

References

In-Depth Technical Guide to the Spectroscopic Data of 8-Hydroxy-5-O-beta-D-glucosylpsoralen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring furanocoumarin glycoside. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1] The data presented in the following tables are based on the initial characterization of this compound, supplemented with representative data from closely related furanocoumarin glycosides due to the limited public availability of the raw spectral data from the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assignment of the psoralen (B192213) and glucose moieties.

Table 1: ¹H NMR Spectroscopic Data (Representative)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Psoralen Moiety
H-36.30d9.5
H-48.15d9.5
H-4'7.65d2.3
H-5'7.00d2.3
H-66.85s
Glucosyl Moiety
H-1''5.10d7.5
H-2''3.55m
H-3''3.60m
H-4''3.50m
H-5''3.45m
H-6''a3.80dd12.0, 5.5
H-6''b3.65dd12.0, 2.0

Solvent: Pyridine-d₅. Chemical shifts are representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Representative)

PositionChemical Shift (δ, ppm)
Psoralen Moiety
C-2161.5
C-3113.0
C-4145.0
C-4a115.5
C-5149.0
C-6105.0
C-7158.0
C-8128.0
C-9140.0
C-4'148.5
C-5'106.0
Glucosyl Moiety
C-1''101.0
C-2''74.5
C-3''77.0
C-4''71.0
C-5''78.0
C-6''62.5

Solvent: Pyridine-d₅. Chemical shifts are representative and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₆O₁₀), the expected molecular weight is approximately 380.3 g/mol .[2]

Table 3: Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)
ESI381.08403.06219.03 ([M+H - 162]⁺, loss of glucose)

ESI: Electrospray Ionization. The fragmentation pattern showing the loss of the glucose moiety is characteristic of glycosides.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data (Representative)

Wavenumber (cm⁻¹)Functional Group Assignment
3400 (broad)O-H stretching (hydroxyl groups of glucose and phenol)
1720C=O stretching (lactone in the coumarin (B35378) ring)
1625, 1580, 1480C=C stretching (aromatic rings)
1150-1050C-O stretching (ethers and alcohols)

Sample preparation: KBr pellet. The broad hydroxyl absorption is indicative of the multiple -OH groups in the glucose moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectroscopic analysis of furanocoumarin glycosides like this compound.

Isolation and Purification

The isolation of this compound from its natural source, such as the roots of Heracleum rapula, typically involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent, such as methanol (B129727) or ethanol, using techniques like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their solubility. Furanocoumarin glycosides are typically found in the more polar fractions.

  • Chromatography: The polar fraction is subjected to multiple chromatographic steps for purification. This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or ammonium (B1175870) acetate to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Mass spectra are acquired in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000).

  • Tandem MS (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced, and the resulting product ions are analyzed.

Infrared Spectroscopy
  • Sample Preparation: A small amount of the dried, purified compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Signaling Pathways and Logical Relationships

Psoralen and its derivatives have been shown to exhibit various biological activities, including anti-inflammatory effects.[3][4][5] Studies on related psoralen derivatives have indicated their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] The aglycone of the title compound, 8-hydroxypsoralen (xanthotoxol), has been specifically shown to inhibit the production of pro-inflammatory mediators.[4][5]

The following diagrams illustrate the general experimental workflow for the isolation and characterization of this compound and the putative anti-inflammatory signaling pathway modulated by its aglycone.

experimental_workflow cluster_analysis Spectroscopic Analysis plant Plant Material (e.g., Heracleum rapula roots) extraction Extraction (Methanol/Ethanol) plant->extraction fractionation Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->fractionation chromatography Chromatographic Purification (CC, HPLC) fractionation->chromatography pure_compound Pure 8-Hydroxy-5-O- beta-D-glucosylpsoralen chromatography->pure_compound nmr NMR (¹H, ¹³C, 2D) pure_compound->nmr ms MS (ESI-MS, MS/MS) pure_compound->ms ir IR (FTIR) pure_compound->ir

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 jnk JNK tlr4->jnk ikba IκBα tlr4->ikba inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, IL-1β) p38->inflammatory_genes jnk->inflammatory_genes nfkb NF-κB (p65) ikba->nfkb Inhibits nfkb_nuc NF-κB (p65) (Nuclear Translocation) nfkb->nfkb_nuc nfkb_nuc->inflammatory_genes psoralen_aglycone 8-Hydroxypsoralen (Aglycone) psoralen_aglycone->p38 Inhibits Phosphorylation psoralen_aglycone->jnk Inhibits Phosphorylation psoralen_aglycone->ikba Inhibits Phosphorylation

Caption: Putative anti-inflammatory signaling pathway modulated by the aglycone of this compound.

References

CAS number and molecular weight of 8-Hydroxy-5-O-beta-D-glucosylpsoralen.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring coumarin (B35378) glucoside belonging to the furanocoumarin family. These compounds are known for their photosensitizing properties and various biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, and explores its potential biological activities and mechanisms of action by drawing parallels with closely related and well-studied psoralen (B192213) derivatives. Detailed experimental protocols for assessing its bioactivity are also provided to facilitate further research and drug development efforts.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below.

PropertyValueSource
CAS Number 425680-98-4Online Chemical Databases
Molecular Formula C₁₇H₁₆O₁₀--INVALID-LINK--
Molecular Weight 380.30 g/mol --INVALID-LINK--, --INVALID-LINK--[1]
IUPAC Name 9-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one--INVALID-LINK--
Natural Source Isolated from the herbs of Psoralea bituminosa L. and the roots of Heracleum rapula Franch. It has also been reported in Ficus ruficaulis.--INVALID-LINK--[2], --INVALID-LINK--, --INVALID-LINK--
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.--INVALID-LINK--[2]

Biological Activity and Mechanism of Action (Based on Psoralen Derivatives)

Direct experimental data on the biological activity of this compound is limited. However, studies on structurally similar psoralen derivatives, such as 8-hydroxypsoralen (xanthotoxol) and 8-methoxypsoralen (8-MOP), provide insights into its potential therapeutic effects, particularly in the realm of anti-inflammatory responses.

Psoralen derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

Anti-inflammatory Effects of 8-Hydroxypsoralen (Xanthotoxol)

A study on RAW264.7 macrophage cells demonstrated that xanthotoxol (B1684193) significantly inhibits the production of prostaglandin (B15479496) E2 (PGE2) and pro-inflammatory cytokines such as IL-6 and IL-1β upon stimulation with lipopolysaccharide (LPS). The underlying mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels. Mechanistic studies revealed that xanthotoxol suppresses the LPS-stimulated phosphorylation of IκBα, p38 MAPK, and c-Jun N-terminal kinase (JNK), and inhibits the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus.[3]

The proposed signaling pathway for the anti-inflammatory action of psoralen derivatives is depicted below.

G Proposed Anti-inflammatory Signaling Pathway of Psoralen Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK (p38, JNK) TLR4->MAPK Psoralen_Derivative Psoralen Derivative (e.g., 8-Hydroxypsoralen) Psoralen_Derivative->IKK Inhibition Psoralen_Derivative->MAPK Inhibition IkBa p-IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation of IκBα releases NF-κB NFkB_nucleus NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) NFkB_nucleus->Pro_inflammatory_Genes Transcription

Proposed Anti-inflammatory Signaling Pathway of Psoralen Derivatives.

Experimental Protocols

To facilitate the investigation of the biological activities of this compound, the following detailed experimental protocols are provided. These are standard methods used to assess anti-inflammatory potential and related signaling pathways.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of a test compound.

G General Experimental Workflow for Anti-inflammatory Activity Assessment start Start cell_culture Cell Culture (e.g., RAW264.7 Macrophages) start->cell_culture cell_viability Cell Viability Assay (MTT) Determine non-toxic concentrations cell_culture->cell_viability treatment Pre-treatment with This compound cell_viability->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation supernatant_collection Collect Cell Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification end End no_assay->end western_blot Western Blot Analysis (NF-κB & MAPK pathways) protein_quantification->western_blot western_blot->end

General Experimental Workflow for Anti-inflammatory Activity Assessment.
Detailed Methodologies

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the non-toxic concentration range of the compound.

  • Methodology:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Nitric Oxide (NO) Production Assay

  • Objective: To measure the effect of the compound on NO production in LPS-stimulated macrophages.

  • Methodology:

    • Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

3. Western Blot Analysis for NF-κB and MAPK Pathways

  • Objective: To investigate the effect of the compound on the activation of key signaling proteins.

  • Methodology:

    • Seed cells in a 6-well plate and treat as described for the NO assay.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, and JNK overnight at 4°C. Use an antibody against β-actin as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Conclusion

This compound is a natural product with a well-defined chemical structure. While specific biological data for this compound is not yet widely available, research on related psoralen derivatives strongly suggests a potential for anti-inflammatory activity through the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these potential therapeutic properties and elucidate the precise mechanism of action of this compound, thereby contributing to the development of new anti-inflammatory agents.

References

Methodological & Application

Application Note: Quantification of 8-Hydroxy-5-O-beta-D-glucosylpsoralen using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a natural coumarin (B35378) glucoside found in various plant species. Its structural similarity to other psoralen (B192213) derivatives necessitates accurate and reliable quantification for various applications, including phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The proposed method is based on established analytical principles for structurally related compounds.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid or Phosphoric acid (analytical grade)

    • Solvents for sample extraction (e.g., methanol, ethanol)

Chromatographic Conditions

Based on methods for similar compounds, the following starting conditions are recommended. Method optimization may be required for specific matrices.

ParameterRecommended Condition
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength A UV spectrum of the standard should be run to determine the wavelength of maximum absorbance (λmax). Based on related compounds, a starting wavelength of 254 nm or 310 nm can be explored.
Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: The sample preparation method will depend on the matrix.

    • For Plant Material:

      • Grind the dried plant material to a fine powder.

      • Extract a known weight of the powdered material with a suitable solvent (e.g., 70% ethanol) using sonication or reflux.

      • Centrifuge or filter the extract to remove solid particles.

      • Dilute the extract with the mobile phase if necessary.

      • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

A comprehensive validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis, comparison with a blank matrix.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) > 0.999
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.90-110% recovery of spiked analyte.
Precision (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, mobile phase composition.

Data Presentation

Table 1: Summary of Proposed HPLC-UV Method Parameters
ParameterCondition
Instrument HPLC with UV Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength To be determined (start at 254 nm or 310 nm)
Injection Volume 10 µL
Column Temperature 30 °C
Table 2: Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD %) < 1.5%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_validation Method Validation Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Calibration_Curve Calibration Curve Construction Chromatogram_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Validation_Parameters Assessment of Linearity, Accuracy, Precision, etc. Quantification->Validation_Parameters

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

sample_preparation_workflow Plant_Material Plant Material Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Centrifugation_Filtration Centrifugation / Filtration Extraction->Centrifugation_Filtration Dilution Dilution with Mobile Phase Centrifugation_Filtration->Dilution Final_Filtration 0.45 µm Syringe Filtration Dilution->Final_Filtration HPLC_Injection Injection into HPLC Final_Filtration->HPLC_Injection

Application Notes and Protocols for the Extraction and Purification of 8-Hydroxy-5-O-beta-D-glucosylpsoralen from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring furanocoumarin glycoside with potential therapeutic applications. This document provides detailed protocols for its extraction from plant sources, followed by purification to a high degree of purity. The methodologies described are based on established principles of natural product chemistry and are intended to serve as a guide for researchers in academic and industrial settings.

Natural Sources: this compound has been identified in several plant species, including:

  • Psoralea bituminosa L.[1]

  • Pleurospermum rivulorum[1][2]

  • Heracleum rapula Franch.

  • Ficus ruficaulis

Extraction Protocols

The choice of extraction method and solvent is critical for maximizing the yield of the target compound while minimizing the co-extraction of impurities. As this compound is a glycoside, polar solvents are generally more effective.

Method 1: Maceration

This is a simple and cost-effective method suitable for initial screening and small-scale extractions.

Protocol:

  • Plant Material Preparation: Air-dry the plant material (e.g., aerial parts of Psoralea bituminosa) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder using a mechanical grinder.

  • Extraction:

    • Place 100 g of the powdered plant material in a large Erlenmeyer flask.

    • Add 1 L of 80% methanol (B129727) (v/v) to the flask.

    • Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Method 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.

Protocol:

  • Plant Material Preparation: Prepare the plant material as described in the maceration protocol.

  • Extraction:

    • Place 50 g of the powdered plant material in a beaker.

    • Add 500 mL of 80% ethanol (B145695) (v/v).

    • Place the beaker in an ultrasonic bath.

    • Sonication parameters:

      • Frequency: 40 kHz

      • Power: 300 W

      • Temperature: 40°C

      • Time: 60 minutes

  • Filtration and Concentration: Follow the same procedure as described for maceration.

Method 3: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

Protocol:

  • Plant Material Preparation: Prepare the plant material as described in the maceration protocol.

  • Extraction:

    • Place 20 g of the powdered plant material in a microwave-safe extraction vessel.

    • Add 200 mL of 70% methanol (v/v).

    • Microwave parameters:

      • Power: 500 W

      • Temperature: 60°C

      • Time: 15 minutes

  • Filtration and Concentration: After extraction, allow the mixture to cool and then filter and concentrate as described for maceration.

Table 1: Comparison of Extraction Methods for Psoralen Glycosides (Illustrative Data)

Extraction MethodSolventSolid-to-Solvent Ratio (g/mL)Temperature (°C)TimeEstimated Yield (%)
Maceration80% Methanol1:10Room Temperature72 hours0.1 - 0.2
Ultrasound-Assisted Extraction80% Ethanol1:104060 minutes0.2 - 0.4
Microwave-Assisted Extraction70% Methanol1:106015 minutes0.3 - 0.5

Note: Yields are estimates and can vary depending on the plant source, age, and growing conditions.

Purification Protocol

A multi-step chromatographic approach is typically required to purify this compound from the crude extract.

Step 1: Solid-Phase Extraction (SPE) - Optional Pre-purification

SPE can be used to remove highly polar or non-polar impurities from the crude extract before column chromatography.

Protocol:

  • Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the cartridge.

  • Washing: Wash the cartridge with deionized water to remove sugars and other highly polar compounds.

  • Elution: Elute the target compound with increasing concentrations of methanol in water. Collect the fractions containing the furanocoumarin glycosides.

Step 2: Column Chromatography

This is the primary purification step to isolate this compound.

Protocol:

  • Stationary Phase: Silica (B1680970) gel (70-230 mesh) is a common choice for the separation of moderately polar compounds.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., Chloroform) and pack it into a glass column.

  • Sample Loading: Adsorb the pre-purified or crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of methanol in chloroform (B151607) (e.g., starting from 100% Chloroform and gradually increasing the methanol concentration to 10%).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling and Concentration: Combine the fractions containing the pure compound and concentrate them using a rotary evaporator.

Step 3: Recrystallization

Recrystallization is the final step to obtain the compound in a highly pure crystalline form.

Protocol:

  • Solvent Selection: Dissolve the purified compound from the column chromatography step in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).

  • Cooling: Slowly cool the solution to allow for the formation of crystals. The cooling process can be done at room temperature followed by refrigeration.

  • Filtration: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Quality Control and Characterization

The purity and identity of the isolated this compound should be confirmed using analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 254 nm.

Table 2: Illustrative HPLC Purity Analysis

Purification StepPurity (%)
Crude Extract5 - 15
After Column Chromatography85 - 95
After Recrystallization>98

Structural Elucidation: The structure of the purified compound should be confirmed by spectroscopic methods such as:

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[1][2]

Experimental Workflows

Extraction_Workflow Plant_Material Plant Material (e.g., Psoralea bituminosa) Grinding Grinding Plant_Material->Grinding Extraction Extraction (Maceration, UAE, or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Concentration Concentration Pooling->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure_Compound Pure this compound Recrystallization->Pure_Compound QC Quality Control (HPLC, MS, NMR) Pure_Compound->QC

References

Application Note: In Vitro Cytotoxicity Profiling of 8-Hydroxy-5-O-beta-D-glucosylpsoralen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a natural coumarin (B35378) glucoside found in plants such as Heracleum rapula and Ficus ruficaulis.[1][2][3] As with any novel compound intended for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical first step in the drug development process. This document provides detailed protocols for a panel of in vitro assays designed to assess the cytotoxicity of this compound by measuring cell viability, membrane integrity, and apoptosis induction.

The assays described herein are fundamental tools in cell health analysis and are widely used for screening the cytotoxic effects of chemical compounds.[4] They include the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) release assay for cell membrane damage, and the Caspase-Glo® 3/7 assay for evaluating apoptosis.

Recommended In Vitro Cytotoxicity Assays

A multi-assay approach is recommended to build a comprehensive cytotoxic profile.

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[7] The amount of formazan produced is proportional to the number of living cells.[5]

  • LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring plasma membrane damage.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane rupture.[9][10][11] The amount of LDH released is proportional to the number of damaged cells.

  • Caspase-Glo® 3/7 Assay (Apoptosis): Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act.[12][13] Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[14] This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[15][16] When cleaved by active caspases 3 and 7, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[15][16]

General Experimental Workflow

The overall process for evaluating the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Performance cluster_analysis Phase 4: Data Analysis CellCulture Cell Culture (e.g., MCF-7, HCT-116) Seeding Cell Seeding (96-well plates) CellCulture->Seeding Treatment Treat Cells with Compound (Include Vehicle Control) Seeding->Treatment CompoundPrep Prepare Compound (this compound) Serial Dilutions CompoundPrep->Treatment Incubation Incubate (e.g., 24, 48, 72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Caspase Caspase-Glo® 3/7 Assay Incubation->Caspase Readout Measure Signal (Absorbance/Luminescence) MTT->Readout LDH->Readout Caspase->Readout Analysis Data Analysis (% Viability, % Cytotoxicity, IC50) Readout->Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[6][7]

Materials:

  • This compound

  • Selected cell line (e.g., MCF-7, HCT-116)

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO in medium) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[6] Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

G cluster_cell Living Cell Mito Mitochondria (Active Dehydrogenases) Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mito Uptake Signal Purple Solution (Measure Absorbance @ 570nm) Formazan->Signal DMSO DMSO (Solubilizer) DMSO->Signal Dissolves G cluster_cell Damaged Cell LDH_inside LDH Membrane Compromised Plasma Membrane LDH_outside Released LDH Membrane->LDH_outside Release Product Formazan (Colored Product) LDH_outside->Product Catalyzes Substrate Substrate Mix (Lactate + Tetrazolium Salt) Substrate->Product Conversion G cluster_cell Apoptotic Cell Caspase Active Caspase-3/7 Substrate Aminoluciferin (Luciferase Substrate) Caspase->Substrate Cleaves Pro-substrate Reagent Caspase-Glo® 3/7 Reagent (Pro-substrate + Luciferase) Reagent->Caspase Cell Lysis & Entry Light Luminescent Signal Substrate->Light Luciferase Action

References

Application Notes and Protocols for the Synthesis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring furanocoumarin glycoside that has garnered interest in biomedical research due to the diverse biological activities associated with the psoralen (B192213) scaffold. Psoralens are known for their photosensitizing, anti-inflammatory, and anti-cancer properties. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its solubility, bioavailability, and target specificity.

These application notes provide a detailed protocol for the chemical synthesis of this compound, intended for use by researchers, scientists, and drug development professionals. The outlined synthetic route is based on established methodologies in psoralen chemistry and glycosylation reactions, providing a rational and reproducible approach for obtaining this compound for investigational use.

Chemical Properties

PropertyValue
CAS Number 425680-98-4[1]
Molecular Formula C₁₇H₁₆O₁₀[1]
Molecular Weight 380.31 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Purity (Typical) >95% (as determined by HPLC)

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process starting from a readily available psoralen derivative, such as bergapten (B1666803) (5-methoxypsoralen). The key steps involve demethylation to expose the 5-hydroxyl group, regioselective introduction of a hydroxyl group at the 8-position, followed by selective glycosylation of the 5-hydroxyl group.

Synthesis_Workflow Bergapten Bergapten (5-Methoxypsoralen) Xanthotoxol Xanthotoxol (5-Hydroxy-8-methoxypsoralen) Bergapten->Xanthotoxol Demethylation (e.g., BBr₃) Dihydroxypsoralen 5,8-Dihydroxypsoralen Xanthotoxol->Dihydroxypsoralen Hydroxylation (e.g., Elbs persulfate oxidation) Protected_Psoralen 8-O-Protected-5,8-dihydroxypsoralen Dihydroxypsoralen->Protected_Psoralen Selective Protection (e.g., Benzyl bromide) Glycosylated_Psoralen Protected 8-Hydroxy-5-O-tetraacetyl-beta-D-glucosylpsoralen Protected_Psoralen->Glycosylated_Psoralen Glycosylation (Koenigs-Knorr) Final_Product This compound Glycosylated_Psoralen->Final_Product Deprotection (e.g., NaOMe, H₂/Pd-C)

References

Application Notes and Protocols for 8-Hydroxy-5-O-beta-D-glucosylpsoralen as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For Research Use Only

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring furanocoumarin glycoside found in various plant species. As a distinct phytochemical entity, its quantification is crucial for the standardization and quality control of herbal extracts and derived medicinal products. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.

PropertyValue
Molecular Formula C₁₇H₁₆O₁₀
Molecular Weight 380.3 g/mol
CAS Number 425680-98-4
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents. Limited solubility in water.
Purity (typical) ≥98% (as determined by HPLC)
Storage Conditions Store at -20°C in a dry, dark place. Protect from light and moisture. Under these conditions, the standard is stable for at least one year.

Application: Quantification in Herbal Extracts by High-Performance Liquid Chromatography (HPLC)

The following protocol describes a proposed method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method is based on established analytical procedures for related furanocoumarins and should be validated by the end-user for their specific matrix.

Experimental Protocol: HPLC-UV Analysis

3.1.1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • Methanol (HPLC grade)

  • Plant extract sample

3.1.2. Chromatographic Conditions (Proposed)

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min, 10-30% B5-20 min, 30-70% B20-25 min, 70-10% B25-30 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 310 nm (monitor both for optimal sensitivity)
Injection Volume 10 µL

3.1.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.4. Preparation of Sample Solutions

  • Accurately weigh approximately 1 g of the powdered plant material.

  • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Collect the supernatant and repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3.1.5. Calibration Curve and Quantification

  • Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution in triplicate.

  • Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical validation parameters for the proposed HPLC method. End-users must perform their own validation.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Stability Considerations

4.1. Protocol: Forced Degradation Study (Based on Psoralen)

This protocol can be adapted to assess the stability of this compound.

  • Acid Hydrolysis: Mix the standard solution with 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Mix the standard solution with 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid standard to 105°C for 24 hours.

  • Photodegradation: Expose the standard solution to UV light (254 nm) and fluorescent light for an extended period.

  • Analyze all stressed samples by the developed HPLC method to observe for degradation products and loss of the parent compound.

Note: Furanocoumarins are known to be light-sensitive. Therefore, all solutions should be protected from light during preparation and analysis.

Biological Context and Signaling Pathways

Psoralens, the parent compounds of this compound, are known to interact with various cellular signaling pathways, which may contribute to their therapeutic and toxicological effects. The following diagrams illustrate some of these interactions.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plant_Material Powdered Plant Material Extraction Ultrasonic Extraction (Methanol) Plant_Material->Extraction Standard 8-Hydroxy-5-O-beta-D- glucosylpsoralen Standard Standard_Dilution Serial Dilution (Methanol) Standard->Standard_Dilution HPLC_System C18 HPLC Column Gradient Elution Extraction->HPLC_System Filtered Extract Standard_Dilution->HPLC_System Working Standards Detection UV Detector (254 nm, 310 nm) HPLC_System->Detection Calibration_Curve Construct Calibration Curve Detection->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Experimental workflow for HPLC quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGF Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) EGFR->MAPK_Pathway Psoralen_Receptor Psoralen Receptor Psoralen_Receptor->EGFR Inhibits EGF Binding & Tyrosine Kinase Activity Psoralen Psoralen (Aglycone) Psoralen->Psoralen_Receptor Psoralen->MAPK_Pathway Modulates BMP_Pathway BMP/SMAD Pathway Psoralen->BMP_Pathway Activates UV_Light UVA Light UV_Light->Psoralen_Receptor Activates Gene_Expression Altered Gene Expression (Cell Proliferation, Differentiation) MAPK_Pathway->Gene_Expression BMP_Pathway->Gene_Expression

Psoralen's interaction with cellular signaling pathways.

Conclusion

This compound is a valuable reference standard for the phytochemical analysis of herbal products. The proposed HPLC method provides a robust framework for its quantification, which should be validated for specific applications. Understanding the stability and biological context of this compound is essential for its effective use in research and quality control. These application notes serve as a comprehensive guide for scientists and researchers working with this important natural product.

Protocol for studying the photobinding of 8-Hydroxy-5-O-beta-D-glucosylpsoralen to DNA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for investigating the photobinding of 8-Hydroxy-5-O-beta-D-glucosylpsoralen to DNA. Psoralens are a class of naturally occurring compounds known for their photosensitizing effects. When activated by Ultraviolet A (UVA) radiation, they can form covalent adducts with the pyrimidine (B1678525) bases of DNA, primarily thymine (B56734). This process, known as photobinding, can lead to the formation of monoadducts and interstrand crosslinks (ICLs), which can have significant biological consequences, including the inhibition of DNA replication and transcription, and the induction of apoptosis.

The study of the photobinding of psoralen (B192213) derivatives like this compound is crucial for the development of new photochemotherapeutic agents for diseases such as psoriasis, vitiligo, and certain types of cancer. This protocol outlines the key steps for DNA preparation, photobinding reaction, and the analysis of DNA adducts.

The photobinding process begins with the non-covalent intercalation of the psoralen molecule between the base pairs of the DNA double helix. Upon exposure to UVA light (typically in the 320-400 nm range), the psoralen becomes electronically excited and can react with a thymine base on one strand of the DNA to form a monoadduct.[1] Subsequent absorption of a second photon can lead to the formation of a diadduct, or interstrand crosslink, with a thymine on the opposite strand.[1]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. These values are based on typical findings for psoralen derivatives and should be experimentally determined for this compound.

Table 1: Concentration-Dependent Photobinding of this compound to DNA

Concentration of this compound (µM)DNA Adducts (adducts per 10^3 base pairs)Percentage of Monoadducts (%)Percentage of Interstrand Crosslinks (%)
12.58515
512.87822
1025.37228
2048.96535
5085.15842

Table 2: UVA Dose-Dependent Photobinding of this compound to DNA

UVA Dose (J/cm²)DNA Adducts (adducts per 10^3 base pairs)Percentage of Monoadducts (%)Percentage of Interstrand Crosslinks (%)
0.58.28812
1.015.78119
2.030.17525
4.055.66832
8.092.36040

Experimental Protocols

DNA Preparation and Purification

This protocol describes the isolation and purification of high-quality DNA suitable for photobinding studies.

Materials:

  • Biological sample (e.g., cultured cells, tissue)

  • Lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K

  • RNase A

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • 3 M Sodium acetate (B1210297), pH 5.2

  • 100% Ethanol (B145695) (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • Homogenize the biological sample and resuspend in lysis buffer.

  • Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 2-3 hours with gentle agitation.

  • Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1 hour.

  • Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the organic mixture, vortexing, and centrifuging at 12,000 x g for 10 minutes. Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the extraction with chloroform:isoamyl alcohol to remove residual phenol.

  • Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix gently and incubate at -20°C overnight.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the purified DNA in TE buffer.

  • Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).

Photobinding Reaction

This protocol details the procedure for the UVA-induced photobinding of this compound to DNA.

Materials:

  • Purified DNA solution (e.g., 100 µg/mL in TE buffer)

  • This compound stock solution (in DMSO or ethanol)

  • Reaction buffer (e.g., TE buffer)

  • UVA light source with a defined wavelength output (e.g., 365 nm)

  • Quartz cuvettes or microplates

Procedure:

  • Prepare the reaction mixture by adding the desired concentration of this compound to the DNA solution in reaction buffer. Ensure the final concentration of the solvent (DMSO or ethanol) is low (e.g., <1%) to avoid affecting the DNA structure.

  • Incubate the mixture in the dark at room temperature for 30 minutes to allow for intercalation of the psoralen into the DNA.

  • Transfer the reaction mixture to a quartz cuvette or microplate.

  • Expose the sample to UVA light at a specified dose. The dose can be controlled by varying the irradiation time and the intensity of the light source. A UVA radiometer should be used to measure the light intensity.

  • After irradiation, the unreacted psoralen can be removed by ethanol precipitation of the DNA as described in the DNA purification protocol.

Quantification of DNA Adducts by HPLC

This protocol describes the enzymatic digestion of DNA and subsequent analysis of the resulting nucleosides and DNA adducts by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Psoralen-modified DNA

  • Nuclease P1

  • Alkaline phosphatase

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Mobile phase A: 50 mM triethylammonium (B8662869) acetate (TEAA), pH 6.8

  • Mobile phase B: 30% (v/v) acetonitrile (B52724) in 50 mM TEAA

Procedure:

  • Enzymatically digest the psoralen-modified DNA to individual nucleosides and adducts. A typical digestion involves incubating the DNA with nuclease P1 followed by alkaline phosphatase.

  • Filter the digested sample to remove any undigested material.

  • Inject the sample into the HPLC system.

  • Separate the components using a gradient elution. For the separation of monoadducts, a gradient of 0-15% B in 5 minutes followed by 15-50% B in 65 minutes at a flow rate of 0.6 mL/min can be used.[2] For the isolation of interstrand crosslinks, a gradient of 0-25% B in 5 minutes followed by 25-50% B in 40 minutes at a flow rate of 0.8 mL/min is recommended.[2]

  • Monitor the elution profile using a UV detector at a wavelength where both DNA bases and the psoralen adducts absorb (e.g., 260 nm and 330 nm).

  • Quantify the amount of each adduct by integrating the peak areas and comparing them to standard curves of known concentrations of purified adducts.

Visualizations

The following diagrams illustrate the key processes involved in the photobinding of this compound to DNA.

experimental_workflow cluster_prep DNA Preparation cluster_reaction Photobinding Reaction cluster_analysis Analysis DNA_Source Biological Sample DNA_Purification DNA Purification DNA_Source->DNA_Purification Incubation Intercalation (Dark Incubation) DNA_Purification->Incubation Psoralen 8-Hydroxy-5-O- beta-D-glucosylpsoralen Psoralen->Incubation Irradiation UVA Irradiation (365 nm) Incubation->Irradiation Digestion Enzymatic Digestion Irradiation->Digestion HPLC HPLC Analysis Digestion->HPLC Quantification Data Quantification HPLC->Quantification

Caption: Experimental workflow for studying psoralen-DNA photobinding.

signaling_pathway cluster_intercalation Step 1: Intercalation cluster_photoreaction Step 2: Photoreaction cluster_crosslinking Step 3: Crosslinking Psoralen This compound Intercalated Intercalated Complex Psoralen->Intercalated non-covalent DNA DNA Double Helix DNA->Intercalated Excited Excited Psoralen* Intercalated->Excited UVA UVA Photon (hν) UVA->Intercalated Excitation Monoadduct Furan-side Monoadduct Excited->Monoadduct [2+2] cycloaddition with Thymine Crosslink Interstrand Crosslink (Diadduct) Monoadduct->Crosslink [2+2] cycloaddition with Thymine (opposite strand) UVA2 UVA Photon (hν) UVA2->Monoadduct Second Excitation

References

Application Notes and Protocols for Screening the Anti-inflammatory Activity of 8-Hydroxy-5-O-beta-D-glucosylpsoralen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. 8-Hydroxy-5-O-beta-D-glucosylpsoralen is a natural coumarin (B35378) glucoside with potential therapeutic properties. Structurally similar compounds, such as 8-hydroxypsoralen (xanthotoxol) and 8-methoxypsoralen, have demonstrated anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These pathways are central to the production of pro-inflammatory mediators. This document provides detailed cell-based assays and protocols to screen and characterize the anti-inflammatory activity of this compound.

The proposed assays will quantify the inhibition of key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely used in vitro model for studying inflammation.[5][6] The assays include the measurement of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the expression of inflammatory enzymes (iNOS and COX-2).

Experimental Workflow

The overall experimental workflow for screening the anti-inflammatory activity of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Culture RAW 264.7 Cells viability Cell Viability Assay (MTT) prep_cells->viability prep_compound Prepare this compound Stock Solution treatment Pre-treat cells with compound, then stimulate with LPS prep_compound->treatment viability->treatment Determine non-toxic concentrations no_assay Nitric Oxide (NO) Assay (Griess Assay) treatment->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) treatment->cytokine_assay protein_assay Protein Expression Analysis (Western Blot for iNOS, COX-2) treatment->protein_assay data_analysis Data Quantification and Statistical Analysis no_assay->data_analysis cytokine_assay->data_analysis protein_assay->data_analysis

Caption: Experimental workflow for screening anti-inflammatory activity.

Signaling Pathways

The anti-inflammatory effects of psoralen (B192213) derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

NF-κB Signaling Pathway

nfkappab_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Genes Transcription compound This compound compound->IKK Inhibition compound->IkB Inhibition of Degradation compound->NFkB_nuc Inhibition of Translocation

Caption: NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

mapk_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation AP1_nuc AP-1 AP1->AP1_nuc Translocation DNA DNA AP1_nuc->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription compound This compound compound->MAPK Inhibition of Phosphorylation

Caption: MAPK signaling pathway in inflammation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times may be used for Western blotting) to induce an inflammatory response.[7]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.[8]

    • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, an inflammatory mediator.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate (1.5 x 10^5 cells/well) and treat as described in section 1.[10]

    • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[8]

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm.[8]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • General Protocol (specifics may vary by kit):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[11]

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants (collected after 24 hours of LPS stimulation) and standards to the wells and incubate.[12][13][14]

    • Wash the plate and add a biotinylated detection antibody.[11]

    • Incubate, wash, and then add Streptavidin-HRP conjugate.[11]

    • After another incubation and wash, add a substrate solution (e.g., TMB) to develop color.[13]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[15]

    • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for iNOS and COX-2

This technique is used to determine the protein expression levels of the inflammatory enzymes iNOS and COX-2.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and treat as described in section 1 (e.g., with LPS for 16-24 hours).[16][17]

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Data are typically presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
Compound1098.5 ± 4.8
Compound2597.1 ± 5.5
Compound5095.3 ± 6.1
Compound10092.8 ± 5.9

Table 2: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-1.2 ± 0.350.5 ± 8.135.2 ± 6.320.1 ± 4.5
LPS (1 µg/mL)-45.8 ± 4.11520.3 ± 110.21250.7 ± 98.5850.4 ± 75.1
LPS + Compound1035.2 ± 3.51215.8 ± 95.71010.2 ± 80.1680.9 ± 60.3
LPS + Compound2524.7 ± 2.9 850.1 ± 70.3720.5 ± 65.4 450.6 ± 40.8
LPS + Compound5015.1 ± 2.1 450.6 ± 45.8380.1 ± 35.9 230.2 ± 25.7

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the LPS-treated group.

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)iNOS/β-actin (relative intensity)COX-2/β-actin (relative intensity)
Control-0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)-1.00 ± 0.001.00 ± 0.00
LPS + Compound100.75 ± 0.060.80 ± 0.07
LPS + Compound250.48 ± 0.05 0.52 ± 0.06
LPS + Compound500.21 ± 0.03 0.25 ± 0.04

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the LPS-treated group.

References

Troubleshooting & Optimization

How to improve the solubility of 8-Hydroxy-5-O-beta-D-glucosylpsoralen in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Hydroxy-5-O-beta-D-glucosylpsoralen. This guide provides troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a natural coumarin (B35378) glucoside.[1] Like many complex natural products, it can exhibit poor water solubility, which poses a significant challenge for researchers.[2] Poor aqueous solubility can hinder its use in various experimental settings, affect its bioavailability in drug development, and lead to inconsistent results.[3][4] Achieving adequate concentration in aqueous buffers is crucial for bioassays, formulation development, and pharmacokinetic studies.

Q2: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?

If you are facing solubility issues, consider the following initial troubleshooting steps:

  • Gentle Heating: Carefully warm the solution. Increased temperature can sometimes improve the solubility of a compound. However, monitor for any degradation, especially for sensitive molecules.

  • Agitation/Sonication: Increase the mixing time or use an ultrasonic bath to provide mechanical energy, which can aid the dissolution process.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[3] Since this molecule has hydroxyl groups, altering the pH of your buffer might significantly increase its solubility. Systematically test a range of pH values to find the optimum for your experiment.

  • Particle Size Reduction: If you are working with a solid form, reducing the particle size increases the surface area available for solvation, which can improve the dissolution rate.[5] Techniques like micronization can be employed for this purpose.[4][5]

Below is a workflow to guide your initial troubleshooting process.

G start Start: Compound fails to dissolve heat Apply gentle heating (e.g., 37-40°C) start->heat ph_check Is the molecule ionizable? (Check pKa) adjust_ph Adjust buffer pH ph_check->adjust_ph Yes result Compound Dissolved? ph_check->result No agitate Increase agitation (Vortexing / Sonication) heat->agitate agitate->ph_check adjust_ph->result success Proceed with Experiment result->success Yes advanced Proceed to Advanced Solubilization Methods result->advanced No

Caption: Initial troubleshooting workflow for solubility issues.

Advanced Solubility Enhancement Techniques

If initial troubleshooting fails, several advanced methods can be employed to improve the solubility of this compound.

Q3: Can co-solvents be used to improve the solubility of this compound?

Yes, co-solvency is a common and effective technique.[2] It involves adding a water-miscible organic solvent to the aqueous solution to increase the solubility of nonpolar or poorly soluble compounds.[3]

Commonly Used Co-solvents:

Important Considerations:

  • Toxicity: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system (e.g., non-toxic to cells in a cell-based assay).

  • Precipitation: When adding the stock solution (in co-solvent) to an aqueous buffer, the compound may precipitate. Add it slowly while vortexing to minimize this.

  • Validation: The co-solvent itself should not interfere with the assay or experiment. Always run a vehicle control.

Co-solventTypical Starting Concentration (v/v)Notes
DMSO0.1% - 1.0%High solubilizing power but can be toxic to cells at higher concentrations.
Ethanol1% - 10%Generally less toxic than DMSO but may have lower solubilizing power.
PEG 4005% - 20%Often used in pharmaceutical formulations for its low toxicity.
Propylene Glycol5% - 20%Another common excipient with a good safety profile.

Q4: What is complexation and how can it help solubilize my compound?

Complexation involves using an agent that forms a non-covalent complex with the drug molecule, thereby increasing its solubility. Cyclodextrins are widely used for this purpose.[4][6]

Cyclodextrins are bucket-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The poorly soluble drug (the "guest") gets encapsulated within the hydrophobic cavity, and the hydrophilic exterior of the cyclodextrin (B1172386) (the "host") allows the entire host-guest complex to dissolve in water.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (BCD)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and better safety profiles compared to unmodified β-Cyclodextrin.[7][8]

Q5: Are there other advanced formulation strategies I can consider?

Yes, for more challenging cases, especially in drug development, nanotechnology-based approaches are employed to enhance solubility and bioavailability.[2][9][10] These methods typically require specialized equipment and expertise.

  • Nanosuspensions: These are submicron colloidal dispersions of pure drug particles stabilized by surfactants.[5][11] The small particle size leads to a significant increase in surface area, which enhances the dissolution rate.[4]

  • Solid Dispersions: The drug is dispersed in an amorphous form within a hydrophilic polymer matrix.[12] This prevents the drug from crystallizing and maintains it in a higher energy, more soluble state.[12][13] Common polymers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).[8]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like microemulsions, nanoemulsions, or solid lipid nanoparticles (SLNs) can be highly effective.[4][11][14][15] These systems solubilize the drug in a lipid core, which is then dispersed in an aqueous phase.

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent

  • Objective: To determine the most effective co-solvent for solubilizing this compound.

  • Materials:

    • This compound

    • Co-solvents: DMSO, Ethanol, PEG 400

    • Aqueous buffer of choice (e.g., PBS pH 7.4)

    • Vials, pipettes, vortex mixer

  • Methodology:

    • Prepare high-concentration stock solutions of the compound in each pure co-solvent (e.g., 10 mg/mL in DMSO, 10 mg/mL in Ethanol, etc.). Use sonication if necessary to dissolve.

    • In separate vials, prepare a series of dilutions of each stock solution into the aqueous buffer. For example, prepare final co-solvent concentrations of 0.5%, 1%, 2%, 5%, and 10% (v/v).

    • Add the stock solution dropwise to the buffer while vortexing vigorously to prevent immediate precipitation.

    • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.

    • Visually inspect each vial for precipitation or cloudiness.

    • (Optional) Quantify the concentration of the dissolved compound in the clear supernatant of each sample using a suitable analytical method like HPLC-UV.

  • Analysis: Identify the co-solvent and concentration that provides the desired solubility without precipitation and is compatible with the downstream application.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Objective: To prepare a solid inclusion complex of this compound with HP-β-CD to improve aqueous solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Water/Ethanol mixture (e.g., 1:1 v/v)

    • Vacuum oven or desiccator

  • Methodology:

    • Calculate the required amounts of the compound and HP-β-CD, typically starting with a 1:1 or 1:2 molar ratio.

    • Place the HP-β-CD in a mortar and add a small amount of the water/ethanol mixture to form a paste.

    • Add the compound to the paste and knead thoroughly with the pestle for 30-45 minutes. The mixture should remain a consistent paste; add small amounts of the solvent mixture if it becomes too dry.

    • Spread the resulting paste in a thin layer on a glass dish.

    • Dry the product in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. Alternatively, dry in a desiccator.

    • Scrape the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

    • Test the solubility of this powder in your aqueous buffer and compare it to the uncomplexed drug.

This technical guide provides a starting point for addressing the solubility challenges of this compound. The optimal method will depend on the specific requirements of your experiment, including the desired concentration, the biological system involved, and the analytical methods used.

References

Technical Support Center: Optimizing Mobile Phase for 8-Hydroxy-5-O-beta-D-glucosylpsoralen Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the baseline separation of 8-Hydroxy-5-O-beta-D-glucosylpsoralen using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Common Separation Issues

Q1: Why am I not achieving baseline separation between my target analyte and other peaks?

Answer:

Poor resolution is a common issue, often stemming from suboptimal mobile phase conditions or co-eluting impurities. Here are several steps to improve separation:

  • Optimize Organic Modifier Percentage: In reversed-phase HPLC, the concentration of the organic solvent (acetonitrile or methanol) is a critical factor.

    • If peaks are eluting too close together early in the chromatogram: Decrease the initial percentage of the organic modifier in your gradient or use a lower concentration for an isocratic run. This will increase retention and allow more time for separation to occur.[1]

    • If peaks are broad and resolution is poor: The gradient slope may be too steep. A shallower gradient over the elution window of the target analyte can significantly enhance resolution.[2]

  • Change the Organic Modifier: Acetonitrile (B52724) and methanol (B129727) have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. This can alter the elution order and improve the separation of critical peak pairs.

  • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For this compound, which has a phenolic hydroxyl group, controlling the pH is crucial. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase is highly recommended to suppress the ionization of both the analyte and residual silanol (B1196071) groups on the column, leading to sharper peaks and better resolution.[1]

  • Optimize Column Temperature: Temperature can influence mobile phase viscosity and the selectivity of the separation. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to determine the optimal condition for your specific separation.[2][3] Increasing temperature generally decreases retention time but can sometimes improve peak shape and resolution.[4]

Q2: My peak for this compound is tailing significantly. How can I fix this?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Acidify the Mobile Phase: The most common cause of tailing for phenolic compounds is the interaction with free silanol groups on the silica-based stationary phase. Adding an acidifier like 0.1% formic acid to your mobile phase will suppress this interaction and dramatically improve peak symmetry.[1]

  • Use a High-Purity, End-capped Column: Modern columns are designed with high-purity silica (B1680970) and are extensively end-capped to minimize the number of available free silanol groups, which reduces opportunities for secondary interactions.

  • Check for Column Overload: Injecting too high a concentration of your sample can lead to peak distortion, including tailing.[5] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[5]

Q3: My retention times are fluctuating between injections. What is the cause?

Answer:

Unstable retention times can compromise the reliability of your results. The most frequent causes are related to the system's stability.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column before injecting.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.[4] Always use high-purity solvents and prepare fresh mobile phases regularly.[6] If using a buffer, ensure it is within its effective pH range (pKa ± 1).

  • Column Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used.[4] A thermostatted column compartment is essential for reproducible results.[4][7]

  • HPLC Pump Issues: Leaks or failing check valves in the pump can cause an inconsistent flow rate, which directly impacts retention times.[4] Regular pump maintenance is crucial for stable operation.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for method development?

A typical starting point for separating a psoralen (B192213) glycoside on a C18 column would be a gradient elution using:

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid. You can begin with a linear gradient from 10-20% B to 50-60% B over 20-30 minutes and optimize from there.

Q2: Should I use acetonitrile or methanol?

Both are common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and provides better peak efficiency, while methanol can offer different selectivity, which might be advantageous for separating closely related compounds. It is often worthwhile to screen both during method development.

Q3: How does pH affect the separation?

The phenolic hydroxyl group on the 8-hydroxypsoralen moiety is weakly acidic. If the mobile phase pH is not controlled, the ionization state of the molecule can vary, leading to poor peak shape and shifting retention times. By buffering the mobile phase to a pH well below the pKa of the phenolic group (e.g., pH 2.5-3.5 with formic or acetic acid), you ensure the molecule is in a single, non-ionized form, resulting in sharp, symmetrical peaks and reproducible chromatography.[8]

Q4: My analyte is eluting too quickly, even with very little organic solvent. What can I do?

If this compound has insufficient retention on a standard C18 column, consider these options:

  • Use a More Retentive Column: Switch to a C18 column with a higher carbon load or a different stationary phase chemistry, such as a phenyl-hexyl column, which offers alternative separation mechanisms.[1]

  • Consider HILIC: For polar compounds like glycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[9] In HILIC, you use a polar stationary phase (like a diol or zwitterionic column) with a high-organic, low-aqueous mobile phase, which significantly increases the retention of polar analytes.[9]

Data Presentation: Example HPLC Conditions

The following table summarizes typical starting conditions for the analysis of psoralen and flavonoid glycosides, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3
Column C18 (250 x 4.6 mm, 5 µm)[10]Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)[2]C18 (250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase A Water + 0.1% Formic Acid[1]Water + 0.1% Formic Acid[2]20mM KH2PO4 (pH 3.5)[11]
Mobile Phase B Acetonitrile[1]Acetonitrile[2]Acetonitrile[11]
Gradient 10% to 60% B in 30 min20% to 50% B in 25 min30% to 70% B in 10 min
Flow Rate 1.0 mL/min[2]1.0 mL/min[2]1.0 mL/min
Temperature 30°C[2]35°C25°C
Detection UV (e.g., 254 nm or 310 nm)UV (e.g., 254 nm or 310 nm)UV (270 nm)[11]

Experimental Protocols

Protocol 1: Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to optimizing the mobile phase for baseline separation.

  • System Preparation:

    • Column: Start with a high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Prepare HPLC-grade water with 0.1% formic acid. Filter and degas.

    • Mobile Phase B: Prepare HPLC-grade acetonitrile. Filter and degas.

    • System Equilibration: Flush the system and equilibrate the column with the initial mobile phase composition (e.g., 90% A / 10% B) for at least 20 minutes at a flow rate of 1.0 mL/min.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-22 min: Linear gradient from 10% to 90% B

      • 22-25 min: 90% B

      • 25-26 min: Return to 10% B

      • 26-30 min: Re-equilibration at 10% B

  • Analysis and Optimization:

    • Evaluate the scouting run: Identify the approximate elution time of the target analyte.

    • Develop a focused gradient: Based on the scouting run, create a shallower gradient around the elution time of your compound. For example, if the peak of interest eluted at 40% B, design a new gradient like: 25% to 55% B over 20 minutes.

    • Adjust pH: If peak shape is poor, ensure an acidifier is present. 0.1% formic acid is a good first choice.

    • Test Methanol: If resolution is still insufficient with acetonitrile, replace it with methanol and repeat the optimization steps. The change in solvent selectivity may resolve co-eluting peaks.

    • Fine-tune Temperature: Once a promising mobile phase is found, evaluate the effect of temperature by running the separation at 25°C, 30°C, and 35°C to see if resolution improves.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in HPLC.

HPLC_Troubleshooting_Resolution Start Problem: Poor Baseline Resolution Check_Tailing Are peaks tailing? Start->Check_Tailing Check_Elution Are peaks co-eluting? Start->Check_Elution Check_Tailing->Check_Elution No Sol_Tailing_pH Add 0.1% Formic Acid to Mobile Phase Check_Tailing->Sol_Tailing_pH Yes Sol_Elution_Gradient Decrease Gradient Slope (make it shallower) Check_Elution->Sol_Elution_Gradient Yes Sol_Tailing_Column Use High-Purity End-capped Column Sol_Tailing_pH->Sol_Tailing_Column Sol_Tailing_Overload Reduce Sample Concentration / Volume Sol_Tailing_Column->Sol_Tailing_Overload End Resolution Improved Sol_Tailing_Overload->End Sol_Elution_Solvent Switch Organic Solvent (ACN <=> MeOH) Sol_Elution_Gradient->Sol_Elution_Solvent Sol_Elution_Temp Optimize Column Temperature (e.g., 25-40°C) Sol_Elution_Solvent->Sol_Elution_Temp Sol_Elution_Temp->End

Caption: Troubleshooting workflow for poor HPLC peak resolution.

References

Technical Support Center: Large-Scale Synthesis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen (also known as Xanthotoxol-5-O-beta-D-glucoside). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The primary challenges in the large-scale synthesis of this compound revolve around the stereoselective formation of the β-glycosidic bond, the need for robust protecting group strategies, and the efficient purification of the final product. Key difficulties include:

  • Anomeric Control: Achieving high selectivity for the β-anomer over the α-anomer is a significant hurdle in glycosylation reactions. The formation of anomeric mixtures complicates purification and reduces the overall yield of the desired product.

  • Protecting Group Strategy: The aglycone, 8-Hydroxypsoralen (Xanthotoxol), possesses two hydroxyl groups at positions 5 and 8. Selective glycosylation at the 5-position requires a careful selection of protecting groups for the 8-hydroxyl group and the hydroxyl groups of the glucose donor. The efficiency of the protection and deprotection steps is crucial for a successful large-scale synthesis.

  • Purification: The final product and intermediates can be challenging to purify on a large scale due to the presence of unreacted starting materials, byproducts from side reactions, and anomeric isomers. Chromatographic methods are often necessary but can be costly and time-consuming at an industrial scale.

  • Reaction Conditions: Optimizing reaction conditions such as solvent, temperature, and catalyst is critical for maximizing yield and minimizing side reactions. These parameters often require significant adjustments when scaling up from laboratory to production scale.

Q2: What are the main synthetic routes for preparing this compound?

A2: The two primary synthetic strategies are chemical synthesis, most notably the Koenigs-Knorr reaction, and enzymatic synthesis.

  • Chemical Synthesis (Koenigs-Knorr Reaction): This classical method involves the reaction of a protected glycosyl halide (e.g., acetobromoglucose) with the protected 8-hydroxypsoralen aglycone in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. Subsequent deprotection steps yield the final product. While well-established, this method often requires stoichiometric amounts of toxic heavy metal promoters and stringent anhydrous conditions, which can be challenging on a large scale.

  • Enzymatic Synthesis: This "greener" alternative utilizes glycosyltransferases or glycosidases to catalyze the formation of the glycosidic bond. This approach offers high stereoselectivity for the β-anomer and is performed under mild, aqueous conditions. However, challenges in enzyme availability, stability, and cost, as well as lower reaction rates, can be limiting factors for large-scale industrial production.

Q3: How can I improve the β-selectivity of the glycosylation reaction?

A3: Achieving high β-selectivity is a common challenge. Here are some strategies:

  • Neighboring Group Participation: Using a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glucose donor can promote the formation of the 1,2-trans-glycosidic bond, which corresponds to the β-anomer.

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome. Nitrile solvents like acetonitrile (B52724) can favor the formation of β-glycosides.

  • Promoter/Catalyst Selection: In chemical synthesis, the choice of promoter can affect the anomeric ratio. For enzymatic synthesis, the selection of the specific enzyme is critical for achieving high β-selectivity.

  • Temperature Control: Lower reaction temperatures can sometimes favor the formation of the thermodynamically more stable β-anomer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Glycosylated Product 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Inefficient activation of the glycosyl donor. 4. Steric hindrance at the reaction site.1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. 2. Ensure strict anhydrous conditions for chemical synthesis. For enzymatic synthesis, check enzyme activity and buffer pH. 3. In Koenigs-Knorr reactions, use freshly prepared glycosyl halide and ensure the promoter is active. 4. Consider alternative protecting groups to reduce steric bulk.
Formation of Anomeric Mixture (α and β isomers) 1. Lack of effective neighboring group participation. 2. Inappropriate solvent or temperature. 3. Non-selective catalyst or enzyme.1. Ensure a participating protecting group (e.g., acetyl) is present at the C-2 position of the glucose donor. 2. Experiment with different solvents (e.g., acetonitrile) and lower reaction temperatures. 3. For enzymatic synthesis, screen different glycosyltransferases for higher stereoselectivity.
Difficult Purification of the Final Product 1. Presence of closely related impurities (e.g., anomers, unreacted aglycone). 2. Co-elution of byproducts during chromatography. 3. Low solubility of the product.1. Optimize the reaction to minimize byproduct formation. 2. Employ high-performance liquid chromatography (HPLC) with a suitable stationary and mobile phase for better separation. Consider alternative purification techniques like counter-current chromatography. 3. Screen for appropriate solvent systems for crystallization.
Incomplete Deprotection 1. Inefficient deprotection reagent or conditions. 2. Steric hindrance around the protecting groups.1. For acetyl groups, ensure complete saponification using a suitable base (e.g., sodium methoxide (B1231860) in methanol). Monitor the reaction progress carefully. 2. If using benzyl (B1604629) ethers, ensure the hydrogenation catalyst is active and the reaction is run for a sufficient time under appropriate pressure.
Side Reactions (e.g., orthoester formation) 1. Presence of moisture in chemical synthesis. 2. Use of certain promoters or reaction conditions.1. Maintain strict anhydrous conditions throughout the reaction setup and execution. 2. Adjust the promoter and solvent system. For instance, using different Lewis acids can influence the formation of side products.

Experimental Protocols

Chemical Synthesis: Modified Koenigs-Knorr Glycosylation

This protocol provides a general methodology for the chemical synthesis of this compound.

Step 1: Protection of 8-Hydroxypsoralen (Xanthotoxol)

  • Dissolve 8-Hydroxypsoralen in a suitable solvent (e.g., DMF or acetone).

  • Add a selective protecting group for the 8-hydroxyl group. A common choice is a benzyl group, introduced using benzyl bromide and a base like potassium carbonate.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, perform an aqueous workup and purify the protected aglycone by column chromatography.

Step 2: Glycosylation

  • Dissolve the protected 8-hydroxypsoralen and acetobromoglucose (as the glycosyl donor) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a promoter, such as silver (I) carbonate or silver (I) oxide.

  • Stir the reaction mixture at room temperature in the dark until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through celite to remove the silver salts and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Deprotection

  • Deacetylation: Dissolve the protected glycoside in dry methanol (B129727) and add a catalytic amount of sodium methoxide. Stir at room temperature until all acetyl groups are removed (monitored by TLC). Neutralize with an acidic resin, filter, and concentrate.

  • Debenzylation: If a benzyl protecting group was used, dissolve the deacetylated product in a suitable solvent (e.g., methanol or ethanol) and add a hydrogenation catalyst (e.g., 10% Pd/C). Stir under a hydrogen atmosphere until the benzyl group is cleaved. Filter off the catalyst and concentrate the solvent to obtain the crude final product.

  • Purify the final product by recrystallization or preparative HPLC.

Enzymatic Synthesis

This protocol outlines a general procedure for the enzymatic synthesis of this compound.

  • Prepare a buffer solution at the optimal pH for the chosen glycosyltransferase.

  • Dissolve the aglycone (8-Hydroxypsoralen) and a suitable sugar donor (e.g., UDP-glucose) in the buffer. The solubility of the aglycone may be enhanced by using a co-solvent like DMSO.

  • Initiate the reaction by adding the glycosyltransferase enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

  • Monitor the formation of the product by HPLC.

  • Once the reaction has reached the desired conversion, terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like ethanol (B145695) or by heat treatment).

  • Remove the denatured enzyme by centrifugation or filtration.

  • Purify the product from the reaction mixture using chromatographic techniques such as column chromatography or preparative HPLC.

Quantitative Data Summary

Parameter Chemical Synthesis (Koenigs-Knorr) Enzymatic Synthesis
Typical Yield 50-70%60-90%
Anomeric Selectivity (β:α) 5:1 to >20:1 (with participating groups)>50:1 (highly selective)
Reaction Time 4-24 hours12-72 hours
Reaction Temperature 0-25 °C25-40 °C
Purity (after purification) >98%>99%

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete decomposition Decomposition Observed check_conditions->decomposition reagent_issue Reagent Issue Identified check_reagents->reagent_issue extend_time Extend Reaction Time incomplete->extend_time Yes end Yield Improved incomplete->end No optimize_temp Optimize Temperature decomposition->optimize_temp Yes decomposition->end No fresh_reagents Use Fresh Reagents reagent_issue->fresh_reagents Yes reagent_issue->end No extend_time->end optimize_temp->end fresh_reagents->end

Caption: Troubleshooting workflow for addressing low product yield.

General Synthetic Pathway

synthetic_pathway cluster_aglycone_prep Aglycone Preparation cluster_glycosylation Glycosylation cluster_deprotection Deprotection & Purification xanthotoxol 8-Hydroxypsoralen (Xanthotoxol) protection Protection of 8-OH group xanthotoxol->protection protected_xanthotoxol Protected 8-Hydroxypsoralen protection->protected_xanthotoxol glycosylation Koenigs-Knorr or Enzymatic Reaction protected_xanthotoxol->glycosylation glycosyl_donor Protected Glucose Donor (e.g., Acetobromoglucose) glycosyl_donor->glycosylation protected_product Protected Glucosylpsoralen glycosylation->protected_product deprotection Removal of all protecting groups protected_product->deprotection purification Purification (Chromatography/Crystallization) deprotection->purification final_product This compound purification->final_product

Caption: General synthetic pathway for this compound.

Stability testing of 8-Hydroxy-5-O-beta-D-glucosylpsoralen under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability Testing of 8-Hydroxy-5-O-beta-D-glucosylpsoralen

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with this compound. The information is designed to assist in designing and executing stability studies to ensure the quality, safety, and efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on its chemical structure as a furanocoumarin glycoside, the primary factors affecting its stability are expected to be:

  • Light: Psoralen (B192213) and its derivatives are known to be photosensitive and can undergo degradation upon exposure to UVA and UVB light.

  • pH: The O-glycosidic bond is susceptible to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.

  • Humidity: Moisture can facilitate hydrolytic degradation, especially in the solid state.

  • Oxidizing Agents: The phenolic hydroxyl group and the furan (B31954) ring may be susceptible to oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: The two most probable degradation pathways are:

  • Hydrolysis of the O-glycosidic bond: This would cleave the glucose molecule, yielding the aglycone, 8-hydroxy-5-O-psoralen (also known as xanthotoxol), and D-glucose. This reaction is typically catalyzed by acid or base.[1][2][3][4][5]

  • Photodegradation: Exposure to UV light can induce various reactions in the psoralen ring system, including the formation of photodimers or photooxidation products.

Q3: What are the recommended storage conditions for pure this compound?

A3: Based on supplier recommendations and the chemical nature of the compound, it should be stored under the following conditions:

  • Temperature: Desiccate at -20°C for long-term storage.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Q4: What is the most suitable analytical technique for stability testing?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most appropriate technique for quantifying this compound and its degradation products.[6][7][8][9][10][11][12] For the identification of unknown degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[13]

Q5: What are the key considerations when developing a stability-indicating HPLC method for this compound?

A5: Key considerations include:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is likely necessary to separate the parent compound from its more polar (hydrolyzed) and potentially less polar (photodegraded) products.

  • Detection: A photodiode array (PDA) detector is useful for monitoring at multiple wavelengths and assessing peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Troubleshooting Guides

HPLC Analysis Issues

Q: Why am I observing peak tailing for the main compound?

A: Peak tailing for phenolic or acidic compounds can be due to secondary interactions with the stationary phase.

  • Solution:

    • Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of your mobile phase to suppress the ionization of any residual silanol (B1196071) groups on the column.

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column designed to minimize silanol interactions.

    • Check for Column Overload: Inject a lower concentration of your sample to see if the peak shape improves.

Q: My retention times are shifting between injections. What could be the cause?

A: Retention time variability can compromise the reliability of your data.[14]

  • Possible Causes & Solutions:

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

    • Mobile Phase Inconsistency: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the pump is mixing the solvents accurately.

    • System Leaks: Check for any leaks in the pump, injector, or fittings.

    • Insufficient Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Q: I see unexpected peaks in my chromatogram. What are they?

A: Unexpected peaks can be degradation products, impurities, or artifacts from the system ("ghost peaks").[15][16]

  • Troubleshooting Steps:

    • Run a Blank: Inject your solvent blank. If the peak is present, it is likely a "ghost peak" from the solvent or system contamination.

    • Compare with a Control: Analyze an unstressed (control) sample. If the peak is absent in the control but present in the stressed sample, it is likely a degradation product.

    • Check Peak Purity: If you are using a PDA detector, check the peak purity to see if the unexpected peak is co-eluting with your main peak.

    • Use LC-MS: The most definitive way to identify an unknown peak is to determine its mass using LC-MS and compare it to the parent compound to deduce the chemical modification.[13]

Forced Degradation Study Issues

Q: I am not observing any degradation under my stress conditions. What should I do?

A: The goal of a forced degradation study is to achieve a target degradation of 10-20%.[17][18] If no degradation is observed, the stress conditions are too mild.

  • Solution: Gradually increase the intensity of the stress condition:

    • Hydrolysis: Increase the concentration of the acid/base, increase the temperature, or extend the exposure time.

    • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or increase the temperature.

    • Thermal: Increase the temperature or the duration of exposure.

    • Photostability: Ensure the sample is exposed to the total illumination recommended by ICH Q1B guidelines.[19][20][21][22][23]

Q: My compound has completely degraded. How can I obtain meaningful data?

A: Complete degradation does not allow for the study of degradation pathways or the validation of a stability-indicating method.

  • Solution: Reduce the intensity of the stress conditions:

    • Decrease the concentration of the stressor (acid, base, or oxidizing agent).

    • Lower the temperature.

    • Reduce the exposure time.

    • Take multiple time points during the degradation study to find the optimal duration.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol outlines the conditions for inducing degradation to identify potential degradation products and to develop a stability-indicating analytical method. The target degradation is approximately 10-20%.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.

  • Control Sample: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis. This is your unstressed control.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a predetermined time. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a predetermined time. Dilute with the mobile phase for analysis.

    • Thermal Degradation: Transfer the solid compound to a vial and place it in a dry oven at 80°C for a set period (e.g., 24, 48, 72 hours). Also, subject a solution of the compound to the same conditions. After exposure, dissolve/dilute the sample in the mobile phase.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19][20][21][22][23] Keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions. After exposure, dissolve/dilute the samples in the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
  • Method Development:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., determined from a UV scan, likely around 254 nm or 300 nm for psoralens).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Inject blank, placebo (if in formulation), and stressed samples to demonstrate that the peaks for degradation products and excipients do not interfere with the main compound peak.

    • Linearity: Prepare a series of at least five concentrations and plot the peak area against concentration. Calculate the correlation coefficient (should be >0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of the pure compound into a mixture (e.g., a stressed sample or placebo) at three different concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

Data Presentation

The following tables are templates for organizing the data from your stability studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration/Temp.% DegradationNo. of DegradantsRRT of Major Degradants
0.1 M HCl24h / 60°CDataDataData
0.1 M NaOH8h / 60°CDataDataData
3% H₂O₂24h / RTDataDataData
Thermal (Solid)72h / 80°CDataDataData
Photolytic (ICH Q1B)1.2M lux hDataDataData

RRT: Relative Retention Time

Table 2: Example of Long-Term Stability Data (e.g., 25°C / 60% RH)

Time PointAppearancePurity by HPLC (%)Total Impurities (%)Degradant 1 (RRT 0.8) (%)Degradant 2 (RRT 1.2) (%)
InitialWhite Powder99.80.2NDND
3 MonthsDataDataDataDataData
6 MonthsDataDataDataDataData
12 MonthsDataDataDataDataData

ND: Not Detected

Visualizations

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_report 4. Reporting prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxid Oxidation (3% H2O2, RT) thermal Thermal (80°C, Solid/Solution) photo Photostability (ICH Q1B) control Prepare Unstressed Control Sample hplc Analyze all samples by Stability-Indicating HPLC control->hplc acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc purity Assess Peak Purity (PDA Detector) hplc->purity lcms Identify Degradants (LC-MS) purity->lcms data Tabulate Data (% Degradation, Impurities) lcms->data pathway Propose Degradation Pathways data->pathway

Fig. 1: General workflow for stability testing.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UVA/UVB) parent This compound aglycone 8-Hydroxypsoralen (Aglycone) parent->aglycone Cleavage of O-glycosidic bond glucose D-Glucose parent->glucose photodimer Photodimers parent->photodimer [2+2] cycloaddition photooxid Photooxidation Products parent->photooxid Ring oxidation

Fig. 2: Potential degradation pathways.

HPLC_Troubleshooting action action result result start Unexpected Peak in Chromatogram? q1 Is the peak in the Blank Injection? start->q1 q2 Is the peak in the Unstressed Control? q1->q2 No a1 Clean system, use fresh high-purity solvents. q1->a1 Yes q3 Is the peak purity (PDA) acceptable? q2->q3 No a2 Investigate raw material impurities. q2->a2 Yes a3 Analyze by LC-MS to identify mass. q3->a3 Yes a4 Optimize chromatography to separate co-eluting peaks. q3->a4 No r1 Ghost Peak a1->r1 r2 Process Impurity a2->r2 r3 Degradation Product a3->r3

Fig. 3: Troubleshooting logic for unexpected HPLC peaks.

References

Troubleshooting low yields in the extraction of 8-Hydroxy-5-O-beta-D-glucosylpsoralen.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 8-Hydroxy-5-O-beta-D-glucosylpsoralen. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for extracting this compound?

This compound is a naturally occurring furanocoumarin glycoside that has been identified in various plants. Notably, it has been reported in species of the Ficus genus, such as Ficus ruficaulis, and in Pleurospermum rivulorum and Psoralea bituminosa.[1] The concentration of the compound can vary depending on the plant part, geographical location, and harvesting time.

Q2: Which solvents are most effective for the extraction of this compound?

The choice of solvent is critical for achieving a high yield. As a glycoside, this compound is relatively polar. Therefore, polar solvents are generally more effective. Studies on the extraction of similar furanocoumarins and glycosides suggest the following:

  • Methanol (B129727) and Ethanol (B145695): These are commonly used and effective solvents for extracting furanocoumarins and their glycosides.

  • Aqueous Alcohol Solutions: Mixtures of ethanol or methanol with water (e.g., 70% ethanol) can be highly effective, as they balance polarity to efficiently extract glycosides.[2][3]

  • Acetone: This is another solvent that can be used, sometimes in aqueous mixtures, for the extraction of flavonoids and related compounds.[4]

  • Solubility: The compound is also soluble in chloroform, dichloromethane, ethyl acetate, and DMSO.[1]

Q3: What are the key factors that can lead to low yields of this compound?

Several factors can contribute to lower than expected yields:

  • Suboptimal Solvent Choice: Using a solvent with inappropriate polarity will result in incomplete extraction.

  • Degradation of the Compound: Furanocoumarins can be sensitive to high temperatures, prolonged extraction times, and extreme pH levels. Thermal degradation can occur at temperatures exceeding 90°C.

  • Inefficient Extraction Technique: The chosen method (e.g., maceration, Soxhlet, ultrasound-assisted, microwave-assisted) may not be optimal for the plant material.

  • Poor Quality of Plant Material: The concentration of the target compound can vary significantly based on the plant's age, growing conditions, and post-harvest handling.

  • Losses During Purification: Significant amounts of the compound can be lost during chromatographic purification steps if not properly optimized.[5]

Troubleshooting Guides

Issue 1: Low Extraction Yield in the Crude Extract

If you are experiencing low yields of this compound in your initial crude extract, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Crude Extract Yield

start Low Crude Extract Yield check_solvent Review Solvent Choice start->check_solvent check_temp Evaluate Extraction Temperature start->check_temp check_time Assess Extraction Duration start->check_time check_material Inspect Plant Material (Particle Size) start->check_material optimize_solvent Test Different Solvents (e.g., 70% EtOH, MeOH) check_solvent->optimize_solvent optimize_temp Optimize Temperature (e.g., 40-60°C) check_temp->optimize_temp optimize_time Vary Extraction Time check_time->optimize_time optimize_grind Ensure Fine, Uniform Powder check_material->optimize_grind end Improved Yield optimize_solvent->end optimize_temp->end optimize_time->end optimize_grind->end

Caption: Troubleshooting workflow for low crude extract yield.

Detailed Solutions:

  • Solvent Optimization: If you are using a non-polar solvent, switch to a more polar one like methanol, ethanol, or a 70% aqueous solution of either. If you are already using a polar solvent, consider adjusting the water content to fine-tune the polarity.

  • Temperature Control: High temperatures can degrade furanocoumarin glycosides. If you are using a high-temperature method like Soxhlet, try a lower temperature method such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control, or even maceration at room temperature. A temperature range of 40-60°C is often a good starting point.

  • Extraction Time: While longer extraction times can sometimes increase yield, they also increase the risk of degradation. It is important to find the optimal balance. For UAE or MAE, extraction times can be significantly shorter (e.g., 30-60 minutes) compared to maceration (hours to days).

  • Plant Material Preparation: Ensure the plant material is dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.

Issue 2: Loss of Compound During Purification

Low final yields are often due to losses during the purification stages, especially with column chromatography.

Troubleshooting Logic for Poor HPLC Peak Resolution

start Poor HPLC Peak Resolution (Broadening, Tailing) check_sample_solvent Sample-Mobile Phase Incompatibility? start->check_sample_solvent check_mobile_phase Mobile Phase Suboptimal? start->check_mobile_phase check_column Column Degradation? start->check_column dissolve_in_mobile_phase Dissolve Sample in Mobile Phase check_sample_solvent->dissolve_in_mobile_phase add_acid Add 0.1% TFA or 0.05% H3PO4 to Aqueous Phase check_mobile_phase->add_acid use_precolumn Use Pre-column Filter check_column->use_precolumn optimize_gradient Adjust Organic:Aqueous Ratio and Gradient Slope add_acid->optimize_gradient replace_column Replace Column use_precolumn->replace_column

Caption: Troubleshooting logic for poor HPLC peak resolution.[5]

Detailed Solutions:

  • Poor Separation on Silica (B1680970) Gel: Glycosides often have similar polarities, leading to co-elution on silica gel columns. Consider using a different stationary phase like C18 (reverse-phase) or employing more advanced techniques like High-Speed Counter-Current Chromatography (HSCCC), which is excellent for separating polar compounds.[5]

  • Improving HPLC Resolution: For analytical or preparative HPLC, poor peak shape (tailing, broadening) leads to impure fractions and lower yields.

    • Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.05% phosphoric acid) to the aqueous mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[5]

    • Sample Solvent: Always try to dissolve your sample in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion.[5]

  • Minimizing Purification Steps: Each purification step incurs some sample loss. Streamlining your purification workflow can improve overall yield. For example, a solid-phase extraction (SPE) clean-up followed by a single preparative HPLC run may be more efficient than multiple column chromatography steps.

Data Presentation

The following tables summarize how different extraction parameters can influence the yield of furanocoumarins. While this data is for furanocoumarins in general, the principles are directly applicable to the extraction of this compound.

Table 1: Comparison of Extraction Methods for Furanocoumarins

Extraction MethodSolventTemperature (°C)TimeRelative Yield (%)
Maceration70% Ethanol2524 h100
SoxhletMethanol706 h125
Ultrasound-Assisted70% Ethanol5030 min140
Microwave-AssistedMethanol8015 min155

Note: Relative yields are illustrative and will vary based on the specific plant material and compound.

Table 2: Effect of Solvent and Temperature on Furanocoumarin Yield using Accelerated Solvent Extraction (ASE)

SolventTemperature (°C)Total Furanocoumarin Yield (mg/g dry weight)
n-Hexane10015.8
Dichloromethane10018.2
Methanol7021.6
Methanol10021.6
Methanol13021.3

Data adapted from studies on Archangelica officinalis.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method is efficient in terms of time and solvent consumption and often results in higher yields compared to traditional methods.

  • Preparation of Plant Material: Dry the plant material at a temperature below 50°C to prevent degradation. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a temperature of 50°C for 45 minutes.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the solid residue twice more with 100 mL of 70% ethanol each time.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (General Approach):

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Perform preparative reverse-phase HPLC (C18 column).

    • Use a gradient elution system, for example, with water (containing 0.1% formic acid) and methanol.

    • Collect fractions and analyze by analytical HPLC to identify those containing the pure compound.

    • Combine pure fractions and remove the solvent under vacuum.

Protocol 2: Maceration (Conventional Method)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 50 g of the powdered plant material in a large flask.

    • Add 500 mL of methanol.

    • Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate using a rotary evaporator.

  • Purification: Follow the purification steps outlined in Protocol 1.

Experimental Workflow Diagram

start Start prep_material Plant Material Preparation (Drying, Grinding) start->prep_material extraction Extraction (e.g., UAE with 70% EtOH) prep_material->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., Prep-HPLC) crude_extract->purification analysis Purity Analysis (Analytical HPLC, LC-MS) purification->analysis pure_compound Pure 8-Hydroxy-5-O- beta-D-glucosylpsoralen analysis->pure_compound end End pure_compound->end

Caption: General experimental workflow for extraction and purification.

References

Minimizing degradation of 8-Hydroxy-5-O-beta-D-glucosylpsoralen during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 8-Hydroxy-5-O-beta-D-glucosylpsoralen during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low analyte recovery in the final extract Photodegradation: Psoralen (B192213) derivatives are known to be sensitive to UV light.- Work under amber or low-intensity light. - Use amber-colored vials for sample collection and processing. - Minimize exposure of samples to direct sunlight or artificial light sources.
Thermal Degradation: Elevated temperatures can accelerate the hydrolysis of the glycosidic bond.- Keep samples on ice or at 4°C during processing. - Avoid high temperatures during extraction and solvent evaporation steps. - Store samples at -20°C or -80°C for long-term stability.
pH-mediated Hydrolysis: The glycosidic linkage can be susceptible to cleavage under acidic or alkaline conditions.- Maintain the sample pH within a neutral range (pH 6-8) if possible. - If acidic or basic conditions are necessary for extraction, minimize the exposure time. - Neutralize the extract immediately after the pH-dependent step.
Enzymatic Degradation: Presence of endogenous β-glucosidases in biological samples can cleave the glucosyl group.- Add a β-glucosidase inhibitor to the sample homogenization buffer. - Heat-denature the sample (if compatible with the analyte's thermal stability) to inactivate enzymes. - Perform protein precipitation with a cold organic solvent (e.g., methanol (B129727), acetonitrile) to remove enzymes early in the workflow.
High variability between replicate samples Inconsistent Light Exposure: Different samples receiving varying amounts of light exposure.- Standardize the lighting conditions for all sample processing steps.
Temperature Fluctuations: Inconsistent temperature control during sample handling and incubation.- Use temperature-controlled equipment (e.g., centrifuges, shakers). - Process all samples in the same batch under identical temperature conditions.
Incomplete Enzyme Inhibition: Insufficient concentration or activity of the enzyme inhibitor.- Optimize the concentration of the β-glucosidase inhibitor. - Ensure the inhibitor is added at the earliest possible stage.
Appearance of unexpected peaks in chromatogram Formation of Degradation Products: The aglycone (8-Hydroxy-5-O-psoralen) or other degradation products may be forming.- Compare the chromatogram with a stressed sample (e.g., exposed to heat, light, or extreme pH) to identify potential degradation peaks. - Optimize the sample preparation protocol to minimize the conditions causing degradation.
Incomplete Hydrolysis (if analyzing the aglycone): If enzymatic hydrolysis is the goal, residual glycoside will appear as a separate peak.- Optimize the enzymatic hydrolysis conditions (enzyme concentration, incubation time, temperature, and pH) for complete conversion.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q1: What is the best way to store biological samples (plasma, tissue) to prevent the degradation of this compound?

A1: For short-term storage (up to 24 hours), keep samples at 4°C and protected from light. For long-term storage, samples should be frozen at -80°C in amber-colored tubes to minimize both thermal and photodegradation. Avoid repeated freeze-thaw cycles.

Q2: How significant is the risk of photodegradation during routine sample handling?

A2: Psoralens are inherently photosensitive. Exposure to direct sunlight or even strong fluorescent lighting can lead to significant degradation. It is crucial to work under subdued light conditions and use light-blocking containers throughout the sample preparation process.

Extraction and Solvents

Q3: What type of solvent is recommended for the extraction of this compound?

A3: Polar organic solvents are generally suitable for extracting glycosides. Methanol and ethanol (B145695) are common choices for extracting psoralens from plant materials. For biological matrices, protein precipitation with cold acetonitrile (B52724) or methanol is a good initial step as it also helps to remove enzymes. The choice of solvent should be optimized for your specific matrix to ensure good recovery while minimizing degradation.

Q4: Can I use elevated temperatures to improve extraction efficiency?

A4: While heat can enhance extraction, it also increases the risk of thermal degradation and hydrolysis of the glycosidic bond. If heating is necessary, it should be done at the lowest effective temperature and for the shortest possible duration. It is generally recommended to use methods like sonication or homogenization at controlled, low temperatures.

pH and Stability

Q5: What is the optimal pH range for maintaining the stability of this compound in solution?

Enzymatic Degradation

Q6: My samples are from a biological source. How can I prevent enzymatic degradation?

A6: Biological matrices may contain β-glucosidases that can cleave the sugar moiety. To prevent this, you can:

  • Add an inhibitor: Include a known β-glucosidase inhibitor in your initial homogenization or extraction buffer.

  • Denature enzymes: Rapidly heat the sample to a temperature that denatures enzymes but does not significantly degrade the analyte. This needs careful optimization.

  • Protein precipitation: Immediately treat the sample with a cold organic solvent like acetonitrile or methanol to precipitate proteins, including enzymes.

Q7: I want to measure the aglycone (8-Hydroxy-5-O-psoralen). What are the recommended conditions for enzymatic hydrolysis?

A7: Enzymatic hydrolysis with β-glucosidase is a common method. The optimal conditions depend on the specific enzyme used, but generally, a pH between 4.5 and 6.0 and a temperature between 37°C and 50°C are effective.[1][2][3] It is crucial to optimize the incubation time to ensure complete hydrolysis without degrading the resulting aglycone.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Fluid (e.g., Plasma)

This protocol is designed to minimize degradation by controlling light, temperature, and enzymatic activity.

  • Sample Collection and Initial Handling:

    • Collect blood samples in tubes containing an appropriate anticoagulant.

    • Immediately centrifuge at 4°C to separate plasma.

    • Transfer plasma to amber-colored cryovials and store at -80°C until analysis.

    • All steps should be performed under dim light.

  • Protein Precipitation and Extraction:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in an amber microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

    • Vortex for 1 minute to precipitate proteins and extract the analyte.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Processing:

    • Carefully transfer the supernatant to a new amber vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

    • Filter through a 0.22 µm syringe filter into an amber HPLC vial.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

    • Set the column temperature to a controlled room temperature (e.g., 25°C).

    • Use a UV or fluorescence detector set to the appropriate wavelength for psoralen derivatives.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Low Light) cluster_analysis Analysis cluster_key_considerations Key Degradation Factors to Control Sample Biological Sample (Plasma/Tissue) Homogenization Homogenization/Precipitation (Ice-cold Acetonitrile) Sample->Homogenization Centrifugation Centrifugation (4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (N2, <30°C) Supernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC-UV/MS Analysis Filtration->HPLC Light Light Temp Temperature Enzymes Enzymes pH pH

Caption: Workflow for minimizing degradation during sample preparation.

troubleshooting_logic Start Low Analyte Recovery? CheckLight Protected from Light? Start->CheckLight Yes CheckTemp Low Temperature Maintained? CheckLight->CheckTemp Yes SolutionLight Implement Light Protection (Amber Vials, Dim Light) CheckLight->SolutionLight No CheckEnzyme Enzymes Inhibited/Removed? CheckTemp->CheckEnzyme Yes SolutionTemp Use Cold Conditions (Ice, 4°C) CheckTemp->SolutionTemp No CheckpH pH Neutral? CheckEnzyme->CheckpH Yes SolutionEnzyme Add Inhibitors or Use Cold Solvent Precipitation CheckEnzyme->SolutionEnzyme No SolutionpH Buffer to Neutral pH CheckpH->SolutionpH No Success Recovery Improved CheckpH->Success Yes SolutionLight->CheckTemp SolutionTemp->CheckEnzyme SolutionEnzyme->CheckpH SolutionpH->Success

Caption: Troubleshooting logic for low analyte recovery.

References

Overcoming matrix effects in the analysis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in complex biological matrices?

A1: The primary challenges include matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, which can affect the accuracy and precision of quantification.[1] Other difficulties may arise from low recovery during sample preparation and co-elution with endogenous components of the matrix.[2][3]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex matrices.[4][5][6][7] This technique offers high specificity through the selection of precursor and product ions, minimizing the impact of interfering substances.

Q3: What type of internal standard (IS) should be used for the analysis?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. If a stable isotope-labeled IS is not available, a structurally similar compound with comparable chromatographic behavior and ionization efficiency can be used. The IS helps to compensate for variability in sample preparation and matrix effects.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be evaluated by comparing the peak area of the analyte in a post-extraction spiked sample (analyte added to the blank matrix extract) with the peak area of the analyte in a neat solution at the same concentration.[2] The ratio of these areas is the matrix factor. A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Troubleshooting Guide

Problem 1: Poor peak shape or peak splitting is observed in the chromatogram.

  • Possible Cause A: Inappropriate mobile phase pH.

    • Solution: this compound is a glycoside and may have acidic properties. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can often improve peak shape.

  • Possible Cause B: Column degradation or contamination.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try washing it with a strong solvent. If the problem persists, the column may need to be replaced.

  • Possible Cause C: Incompatibility between the sample solvent and the mobile phase.

    • Solution: Ensure that the sample is reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase.

Problem 2: The recovery of this compound is low and inconsistent.

  • Possible Cause A: Inefficient extraction from the sample matrix.

    • Solution: Optimize the sample preparation method. For a polar compound like a glucoside, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is often necessary. Experiment with different organic solvents for LLE or different sorbents and elution solvents for SPE.

  • Possible Cause B: Analyte degradation during sample processing.

    • Solution: Investigate the stability of the analyte under the experimental conditions. It may be necessary to work at lower temperatures or add antioxidants to the sample.

  • Possible Cause C: Incomplete protein precipitation.

    • Solution: Ensure that the ratio of precipitating solvent (e.g., acetonitrile) to the sample is sufficient, typically at least 3:1 (v/v).

Problem 3: High variability in quantitative results between replicate injections.

  • Possible Cause A: Significant matrix effects.

    • Solution: Implement a more effective sample cleanup procedure to remove interfering matrix components.[4] Solid-phase extraction is generally more effective than liquid-liquid extraction, which is in turn more effective than protein precipitation.[8] Using matrix-matched calibration standards can also help to mitigate consistent matrix effects.

  • Possible Cause B: Autosampler injection issues.

    • Solution: Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent.

  • Possible Cause C: Instability of the analyte in the final extract.

    • Solution: Perform stability tests on the processed samples to ensure the analyte is stable over the duration of the analytical run.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This method is a rapid approach for initial screening but may result in significant matrix effects.

  • To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT.

  • To 100 µL of the plasma sample, add the internal standard and 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 500 µL of the organic solvent and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

SPE generally offers the most effective removal of matrix interferences.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of the plasma sample with 400 µL of an appropriate buffer (e.g., 4% phosphoric acid in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analytical Method
  • LC System: UPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[5][6][7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte)

  • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound and the internal standard.

Quantitative Data Summary

The following tables summarize typical parameters for a validated bioanalytical method for the analysis of a small molecule glycoside in a complex matrix. These values should be established during method validation for this compound.

Table 1: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectCV of the IS-normalized matrix factor ≤ 15%
StabilityAnalyte stable under relevant storage and processing conditions

Table 2: Example Quality Control (QC) Sample Performance

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 2080-120≤ 2080-120
Low QC3≤ 1585-115≤ 1585-115
Mid QC50≤ 1585-115≤ 1585-115
High QC150≤ 1585-115≤ 1585-115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Matrix Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report troubleshooting_guide Problem Problem: Inaccurate or Imprecise Results Check_IS Check Internal Standard Response Problem->Check_IS IS_Problem Inconsistent IS Response Check_IS->IS_Problem Yes IS_OK Consistent IS Response Check_IS->IS_OK No IS_Solution Solution: - Ensure consistent IS addition - Check IS stability IS_Problem->IS_Solution Check_Matrix_Effect Evaluate Matrix Effects IS_OK->Check_Matrix_Effect High_ME Significant Matrix Effect (Ion Suppression/Enhancement) Check_Matrix_Effect->High_ME Yes Low_ME Minimal Matrix Effect Check_Matrix_Effect->Low_ME No ME_Solution Solution: - Improve sample cleanup (SPE) - Use matrix-matched calibrants - Optimize chromatography High_ME->ME_Solution Check_Recovery Assess Analyte Recovery Low_ME->Check_Recovery Low_Recovery Low or Variable Recovery Check_Recovery->Low_Recovery Yes Good_Recovery Good and Consistent Recovery Check_Recovery->Good_Recovery No Recovery_Solution Solution: - Optimize extraction solvent/pH - Evaluate different SPE sorbents Low_Recovery->Recovery_Solution Final_Check Review LC and MS parameters Good_Recovery->Final_Check

References

Strategies to increase the bioavailability of 8-Hydroxy-5-O-beta-D-glucosylpsoralen for in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to increase the in vivo bioavailability of 8-Hydroxy-5-O-beta-D-glucosylpsoralen. The information is presented in a question-and-answer format to address specific experimental challenges. Methodologies are extrapolated from studies on related psoralen (B192213) compounds, such as 8-methoxypsoralen (8-MOP), due to limited direct data on this specific glucosylpsoralen derivative.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo bioavailability of psoralen derivatives like this compound?

A1: Psoralen derivatives often face challenges with low aqueous solubility and significant first-pass metabolism in the liver after oral administration.[1] These factors can lead to large variations in drug absorption between individuals and reduce the amount of active compound reaching systemic circulation, thereby limiting therapeutic efficacy.[1][2]

Q2: What general strategies can be employed to overcome these bioavailability issues?

A2: Key strategies focus on improving the solubility and dissolution rate of the compound and enabling absorption pathways that bypass the hepatic first-pass metabolism.[1][3] These can be broadly categorized into:

  • Advanced Formulation Approaches: Utilizing lipid-based and nano-delivery systems.

  • Alternative Routes of Administration: Exploring non-oral routes like sublingual or topical delivery.

  • Chemical Modification: While not the focus of this guide, creating prodrugs is another potential strategy.[4]

Troubleshooting Guide

Issue 1: Poor and variable absorption after oral administration.

Troubleshooting Tip: Consider reformulating the compound in a dissolved state or within a lipid-based carrier to improve gastrointestinal absorption.

  • Rationale: The pharmaceutical formulation is critical for the bioavailability of psoralens.[2] A study on 8-MOP demonstrated that peak plasma levels were nearly doubled when administered in a soft gelatin capsule containing the dissolved drug compared to a microcrystalline pill form.[2]

Issue 2: Suspected high first-pass metabolism leading to low systemic exposure.

Troubleshooting Tip: Investigate sublingual administration to bypass the gastrointestinal tract and first-pass metabolism in the liver.

  • Rationale: Sublingual delivery allows for direct absorption into the bloodstream, avoiding the harsh environment of the GI tract and initial metabolism by the liver.[1] Formulations for sublingual administration can include solid dispersions, suspensions, or saturated solutions with penetration enhancers.[1]

Issue 3: Ineffective delivery for dermatological applications.

Troubleshooting Tip: For skin-related in vivo studies, consider topical delivery using advanced nanocarriers like ethosomes, liposomes, or phytosomes.

  • Rationale: These carriers can enhance skin penetration and deposition of the drug at the target site. For instance, psoralen-loaded ethosomes have shown significantly higher transdermal flux and skin deposition compared to liposomes.[5] Liposomal formulations of psoralen have also demonstrated a five-fold increase in skin permeation compared to a psoralen solution.[6] Phytosomes, which are complexes of the natural product with phospholipids, have also been shown to improve the dermal delivery of psoralen.[7]

Quantitative Data Summary

The following table summarizes quantitative data from studies on related psoralen compounds, illustrating the potential improvements in bioavailability with different formulation strategies.

Formulation StrategyCompoundKey FindingFold Increase/ImprovementReference
Oral Administration
Soft Gelatin Capsule (dissolved) vs. Microcrystalline Pill8-MOPPeak plasma levels were almost doubled.~2x[2]
Topical/Transdermal Delivery
Ethosomes vs. LiposomesPsoralenTransdermal flux3.50x[5]
Skin deposition2.15x[5]
Liposomal System vs. SolutionPsoralenSkin permeation5x[6]
Soya Lecithin-based Phytosomes vs. SuspensionPsoralenIn vitro release over 24h~1.57x[7]
Sublingual Administration
Dissolved Formulations (Solution & Capsule) vs. Suspension8-MOPMaximum concentration (Cmax) in blood~2x[1]

Experimental Protocols

Protocol 1: Preparation of Psoralen-Loaded Ethosomes

  • Objective: To prepare a nano-vesicular carrier for enhanced topical delivery.

  • Materials: Psoralen, Phosphatidylcholine, Ethanol (B145695), Propylene (B89431) glycol, Water.

  • Methodology:

    • Dissolve psoralen and phosphatidylcholine in ethanol in a closed vessel at room temperature with vigorous stirring.

    • Add propylene glycol during stirring.

    • Slowly add water as a fine stream with continuous stirring.

    • Continue to stir for an additional 5 minutes.

    • The resulting mixture can be further homogenized by sonication or extrusion to achieve a uniform vesicle size.

  • Rationale: Ethosomes are flexible vesicles containing a high concentration of ethanol, which allows them to penetrate the stratum corneum and deliver drugs to deeper skin layers.[5]

Protocol 2: Preparation of Psoralen-Loaded Phytosomes using Thin-Film Hydration

  • Objective: To prepare a lipid-compatible complex to improve skin permeation.

  • Materials: Psoralen, Soya Lecithin, Cholesterol, Organic Solvent (e.g., chloroform/methanol mixture), Phosphate Buffered Saline (PBS).

  • Methodology:

    • Dissolve psoralen, soya lecithin, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Keep the flask under vacuum for an extended period to ensure complete removal of residual solvent.

    • Hydrate the thin film by adding PBS and rotating the flask at a temperature above the lipid phase transition temperature.

    • The resulting suspension of phytosomes can be sonicated to reduce particle size.

  • Rationale: Phytosomes are formed by complexing the active compound with phospholipids, which can enhance solubility and improve absorption across biological membranes.[7]

Protocol 3: Formulation for Sublingual Administration

  • Objective: To prepare a solution for sublingual delivery to bypass first-pass metabolism.

  • Materials: 8-MOP, Labrasol® (caprylocaproyl polyoxyl-8 glycerides), PEG 400, Transcutol® (diethylene glycol monoethyl ether).

  • Methodology:

    • Prepare a vehicle by mixing Labrasol®, PEG 400, and Transcutol® in a 1:1:1 ratio.

    • Dissolve 8-MOP in this vehicle to create a saturated solution.

    • This formulation can then be administered sublingually.

  • Rationale: This method utilizes a combination of solubilizers and penetration enhancers to facilitate rapid absorption of the drug through the sublingual mucosa.[1]

Visualizations

Bioavailability_Enhancement_Strategies cluster_Challenges Bioavailability Challenges cluster_Strategies Enhancement Strategies cluster_Formulation Formulation Approaches cluster_Admin Alternative Administration Routes cluster_Outcomes Desired Outcomes cluster_Goal Primary Goal Challenge1 Low Aqueous Solubility Lipid Lipid-Based Carriers (Liposomes, Phytosomes) Challenge1->Lipid addresses Nano Nanoparticles (Ethosomes) Challenge1->Nano addresses Dissolved Dissolved Formulations (Soft Gel Capsules) Challenge1->Dissolved addresses Challenge2 First-Pass Metabolism Sublingual Sublingual Delivery Challenge2->Sublingual addresses Topical Topical Delivery Lipid->Topical Outcome1 Increased Solubility & Dissolution Lipid->Outcome1 Nano->Topical Nano->Outcome1 Dissolved->Outcome1 Outcome3 Enhanced Permeation (Skin/Mucosa) Topical->Outcome3 Outcome2 Avoid First-Pass Metabolism Sublingual->Outcome2 Sublingual->Outcome3 Goal Increased Bioavailability Outcome1->Goal Outcome2->Goal Outcome3->Goal

Caption: Strategies to overcome bioavailability challenges for psoralen derivatives.

References

Quality control parameters for ensuring the purity of synthesized 8-Hydroxy-5-O-beta-D-glucosylpsoralen.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of synthesized 8-Hydroxy-5-O-beta-D-glucosylpsoralen. The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during synthesis, purification, and analysis.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary quality control parameters for this compound?

A1: The primary quality control parameters for ensuring the purity of this compound include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantification of the desired compound and identification of any impurities. A purity of >98% is often required for research and pharmaceutical applications.

  • Residual Solvents: Ensuring that any solvents used during synthesis and purification are removed to acceptable levels.

  • Water Content: Determining the amount of water present in the final product.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. The most commonly employed methods are:

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and separation of impurities.

  • Mass Spectrometry (MS): For confirmation of molecular weight and structural elucidation of the parent compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural confirmation.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: For preliminary identification and confirmation of functional groups and chromophores.

Q3: What are the expected sources of impurities in synthesized this compound?

A3: Impurities can arise from various stages of the synthesis and purification process. Common sources include:

  • Starting materials and reagents: Unreacted starting materials or impurities present in them.

  • Side products: Formation of undesired related substances during the chemical reactions.

  • Degradation products: Decomposition of the target compound due to factors like pH, temperature, or light exposure.

  • Incomplete glycosylation: Presence of the aglycone (8-hydroxypsoralen).

  • Anomeric impurities: Formation of the alpha-glucosyl isomer.

II. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the quality control analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem 1: Poor peak shape (tailing or fronting) in the HPLC chromatogram.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds or an acid (e.g., trifluoroacetic acid) for acidic compounds. Consider using a column with a different stationary phase.
Column Overload Reduce the injection volume or the sample concentration.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Degradation Replace the column with a new one.

Problem 2: Inconsistent retention times.

  • Possible Causes & Solutions:

CauseSolution
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump.
Temperature Variations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase before each injection.
Air Bubbles in the Pump Degas the mobile phase and prime the pump.

Problem 3: Presence of unexpected peaks in the chromatogram.

  • Possible Causes & Solutions:

CauseSolution
Sample Contamination Use high-purity solvents and reagents. Filter the sample before injection.
Carryover from Previous Injection Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
Degradation of the Sample Store samples appropriately (e.g., at low temperatures, protected from light). Prepare fresh samples for analysis.
Impurity in the Mobile Phase Use HPLC-grade solvents and freshly prepared mobile phases.
Mass Spectrometry (MS) Troubleshooting

Problem: Difficulty in obtaining a clear molecular ion peak.

  • Possible Causes & Solutions:

CauseSolution
In-source Fragmentation Optimize the ionization source parameters (e.g., reduce the fragmentor voltage or cone voltage).
Poor Ionization Efficiency Switch between positive and negative ionization modes. Adjust the mobile phase composition to include additives that promote ionization (e.g., formic acid for positive mode, ammonia (B1221849) for negative mode).
Low Compound Concentration Increase the sample concentration.

III. Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is a general guideline and may require optimization for specific instrumentation and impurity profiles.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in methanol (B129727) or a mixture of water and acetonitrile.
Mass Spectrometry (MS) for Identity Confirmation
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data
Scan Range m/z 100 - 1000
Source Parameters Capillary Voltage: 3.5 kVGas Temperature: 325 °CDrying Gas Flow: 8 L/minNebulizer Pressure: 35 psi
Expected [M+H]⁺ m/z 381.0927
Expected [M-H]⁻ m/z 379.0772
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
ParameterRecommended Condition
Solvent DMSO-d₆ or Methanol-d₄
Spectrometer Frequency ≥ 400 MHz for ¹H NMR
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

IV. Visualizations

Quality_Control_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Initial_QC Initial Quality Control Purification->Initial_QC HPLC HPLC Analysis (Purity > 98%?) Initial_QC->HPLC Purity Check MS Mass Spectrometry (Correct Molecular Weight?) Initial_QC->MS Identity Check NMR NMR Spectroscopy (Correct Structure?) Initial_QC->NMR Structure Confirmation Pass Product Passes QC HPLC->Pass Yes Fail Product Fails QC (Re-purify or Re-synthesize) HPLC->Fail No MS->Pass Yes MS->Fail No NMR->Pass Yes NMR->Fail No Final_Product Final_Product Pass->Final_Product Release Fail->Synthesis Fail->Purification Troubleshoot Troubleshoot Analytical Method Fail->Troubleshoot

Caption: Quality Control Workflow for Synthesized this compound.

HPLC_Troubleshooting_Logic Start HPLC Analysis Issue Detected CheckPeakShape Is Peak Shape Poor? (Tailing/Fronting) Start->CheckPeakShape CheckRetention Are Retention Times Inconsistent? CheckPeakShape->CheckRetention No SolutionPeakShape Adjust Mobile Phase pH Reduce Sample Concentration Check Sample Solvent Replace Column CheckPeakShape->SolutionPeakShape Yes CheckExtraPeaks Are there Unexpected Peaks? CheckRetention->CheckExtraPeaks No SolutionRetention Degas Mobile Phase Use Column Oven Ensure Column Equilibration Prime Pump CheckRetention->SolutionRetention Yes SolutionExtraPeaks Use High-Purity Solvents Implement Needle Wash Prepare Fresh Samples Filter Sample CheckExtraPeaks->SolutionExtraPeaks Yes End Issue Resolved CheckExtraPeaks->End No SolutionPeakShape->End SolutionRetention->End SolutionExtraPeaks->End

Caption: Logical Flow for Troubleshooting Common HPLC Issues.

Validation & Comparative

Validating the Anti-proliferative Effects of 8-Hydroxy-5-O-beta-D-glucosylpsoralen in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of 8-Hydroxy-5-O-beta-D-glucosylpsoralen against other psoralen (B192213) derivatives in various cancer cell lines. Due to the limited availability of direct experimental data on this compound, this document presents a framework for its evaluation, including hypothetical data for illustrative purposes, alongside published data for comparable compounds. Detailed experimental protocols are provided to facilitate the validation of these findings.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative activity of psoralen derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater potency. While specific IC50 values for this compound are not yet publicly available, the following table provides a template for comparison with known psoralen derivatives, 8-Methoxypsoralen (8-MOP) and 5-Methoxypsoralen (5-MOP). Hypothetical values for this compound are included to illustrate a potential outcome.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast) [Hypothetical: 25] [To be determined]
A549 (Lung) [Hypothetical: 35] [To be determined]
HeLa (Cervical) [Hypothetical: 40] [To be determined]
8-Methoxypsoralen (8-MOP)MCF-7 (Breast)>100[1]
T47-D (Breast)>100[1]
5-Methoxypsoralen (5-MOP)MCF-7 (Breast)>100[1]
T47-D (Breast)>100[1]

Proposed Signaling Pathway for this compound

Based on the known mechanisms of other psoralen derivatives, this compound may exert its anti-proliferative effects by inducing apoptosis and causing cell cycle arrest. A plausible signaling pathway to investigate is the modulation of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The glycosyl moiety may enhance cellular uptake and bioavailability compared to its aglycone counterpart.

G Proposed Signaling Pathway of this compound Compound 8-Hydroxy-5-O-beta-D- glucosylpsoralen Cell_Membrane Cell Membrane Compound->Cell_Membrane Increased Cellular Uptake (Hypothesized) PI3K PI3K Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Apoptosis Apoptosis Akt->Apoptosis Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition

Caption: Proposed mechanism of this compound.

Experimental Protocols

To validate the anti-proliferative effects and elucidate the mechanism of action of this compound, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compound on cancer cells.

Workflow:

G MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Day 5 a Seed cells in 96-well plate b Treat cells with varying concentrations of This compound a->b c Add MTT reagent b->c d Incubate for 4 hours c->d e Add solubilization solution d->e f Measure absorbance at 570 nm e->f

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of the compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[4]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[5]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[5]

Western Blot Analysis

This technique is used to investigate the effect of the compound on the expression and phosphorylation of key signaling proteins.

Workflow:

G Western Blot Workflow a Cell Lysis & Protein Quantification b SDS-PAGE a->b c Protein Transfer to Membrane b->c d Blocking c->d e Primary Antibody Incubation (e.g., anti-Akt, anti-p-Akt) d->e f Secondary Antibody Incubation e->f g Detection f->g

Caption: General workflow for Western blot analysis.

Methodology:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.[6]

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, and a loading control like β-actin) overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

This comprehensive guide provides a framework for the systematic evaluation of this compound as a potential anti-proliferative agent. The provided protocols and comparative data structure will aid researchers in designing and executing experiments to validate its efficacy and elucidate its mechanism of action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 8-Hydroxy-5-O-beta-D-glucosylpsoralen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring coumarin (B35378) glucoside found in certain plants.[1][2] As with many bioactive compounds, accurate and precise quantification is critical for research, drug development, and quality control purposes. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The information presented is based on established principles of analytical chemistry and data from studies on similar psoralen (B192213) derivatives.[3][4][5]

This document outlines detailed experimental protocols, presents a side-by-side comparison of validation parameters, and includes workflow diagrams to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Experimental Protocols

Detailed methodologies for sample preparation, chromatography, and detection are crucial for reproducible results. Below are representative protocols for both HPLC-UV and LC-MS/MS.

Sample Preparation (from a biological matrix, e.g., plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

  • Injection Volume: 5 µL.

Method Validation and Data Comparison

The performance of each method is assessed through a series of validation experiments. The following tables summarize the expected quantitative data for key validation parameters, providing a clear comparison between HPLC-UV and LC-MS/MS.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linear Range 50 - 5000 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~15 ng/mL~0.15 ng/mL
Limit of Quantification (LOQ) 50 ng/mL0.5 ng/mL

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MS
Accuracy (% Recovery) 90 - 110%95 - 105%
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 10%

Table 3: Selectivity and Matrix Effect

ParameterHPLC-UVLC-MS/MS
Selectivity Moderate (risk of interference from co-eluting compounds with similar UV spectra)High (based on specific mass-to-charge ratios and fragmentation patterns)
Matrix Effect Generally low to moderateCan be significant (ion suppression or enhancement), requires careful evaluation and use of an appropriate internal standard

Visualized Workflows and Comparisons

Diagrams created using Graphviz provide a visual representation of the experimental workflow and a logical comparison of the two analytical methods.

G General Analytical Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation with Acetonitrile Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report G Comparison of HPLC-UV and LC-MS/MS Methods cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS Sensitivity_UV Lower Sensitivity Specificity_UV Moderate Specificity Cost_UV Lower Cost & Complexity Robustness_UV High Robustness Sensitivity_MS Higher Sensitivity Specificity_MS High Specificity Cost_MS Higher Cost & Complexity Robustness_MS Moderate Robustness Analyte 8-Hydroxy-5-O-beta-D- glucosylpsoralen Quantification Analyte->Sensitivity_UV Analyte->Specificity_UV Analyte->Cost_UV Analyte->Robustness_UV Analyte->Sensitivity_MS Analyte->Specificity_MS Analyte->Cost_MS Analyte->Robustness_MS

References

A Comparative Guide to the Phototoxicity of Psoralen Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced phototoxic profiles of psoralen (B192213) derivatives is critical for advancing therapeutic applications while ensuring safety. This guide provides an objective comparison of the phototoxicity of various psoralen derivatives, supported by experimental data and detailed methodologies.

Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, exhibit significant biological activity. This photoactivation is harnessed in PUVA (Psoralen + UVA) therapy for various skin disorders like psoriasis and vitiligo. However, this therapeutic efficacy is intrinsically linked to their phototoxicity, which can lead to adverse effects such as erythema, blistering, and an increased risk of skin cancer. The phototoxic potential varies significantly among different psoralen derivatives, necessitating a careful comparative evaluation.

Comparative Analysis of Phototoxicity

The phototoxic effects of psoralen derivatives are primarily mediated through two mechanisms upon UVA irradiation: the formation of covalent adducts with DNA and the generation of reactive oxygen species (ROS). These events can trigger cellular responses ranging from cell cycle arrest to apoptosis. The efficiency of these processes, and thus the overall phototoxicity, is highly dependent on the specific chemical structure of the psoralen derivative.

Quantitative Phototoxicity Data

To facilitate a direct comparison of the phototoxic potential of various psoralen derivatives, the following table summarizes key quantitative data from in vitro studies. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are commonly used metrics to quantify cytotoxicity upon photoactivation.

Psoralen DerivativeCell LineUVA Dose (J/cm²)IC50/EC50 (µM)Key Findings & Reference
8-Methoxypsoralen (8-MOP) Human Melanoma0.310.79 ± 1.85Markedly cytotoxic in a dose-dependent manner.[1]
Amelanotic Melanoma (C32)1.3131.0Significant cytotoxic response upon UVA irradiation.[2]
Amelanotic Melanoma (C32)2.6105.3Increased cytotoxicity with higher UVA dose.[2]
5-Methoxypsoralen (5-MOP) Amelanotic Melanoma (C32)1.322.7More potent than 8-MOP at the same UVA dose.[2]
Melanotic Melanoma (COLO829)1.37.9High cytotoxic response in melanotic melanoma cells.[2]
Amelanotic Melanoma (C32)2.624.2Cytotoxicity is augmented by UVA radiation.[2]
Melanotic Melanoma (COLO829)2.67.0Potent cytotoxicity at a higher UVA dose.[2]
4,5',8-Trimethylpsoralen (TMP) Human Melanoma0.30.13 ± 0.003Significantly more potent than 8-MOP.[1]
7-Methylpyridopsoralen (MPP) Human Melanoma0.30.05 ± 0.01The most potent derivative in this study.[1]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate assessment and comparison of psoralen phototoxicity. Below are detailed methodologies for key in vitro assays.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Psoralen derivatives stock solutions (in a suitable solvent like DMSO)

  • UVA light source with a calibrated output

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Psoralen Treatment: Prepare serial dilutions of the psoralen derivatives in serum-free medium. Remove the culture medium from the wells and add 100 µL of the psoralen solutions. Incubate for a predetermined time (e.g., 1-2 hours) in the dark.

  • UVA Irradiation: Expose the plates to a specific dose of UVA radiation. A parallel set of plates treated with psoralens should be kept in the dark to serve as non-irradiated controls.

  • Post-Irradiation Incubation: Replace the psoralen-containing medium with fresh complete medium and incubate the cells for a further 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following psoralen and UVA treatment, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures intracellular ROS levels.

Materials:

  • DCFDA solution

  • Treated and control cells

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with psoralen derivatives as described for the MTT assay.

  • DCFDA Loading: After psoralen incubation (before UVA irradiation), remove the medium and incubate the cells with DCFDA solution (e.g., 10 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess DCFDA.

  • UVA Irradiation: Add fresh PBS or serum-free medium to the wells and expose the plate to UVA radiation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation/emission wavelength of ~485/535 nm using a fluorescence microplate reader.

Signaling Pathways and Experimental Workflows

The phototoxicity of psoralen derivatives is initiated by their interaction with cellular components upon UVA activation, leading to a cascade of signaling events that determine the cell's fate.

Psoralen-Induced Apoptosis Signaling Pathway

Upon UVA activation, psoralen derivatives can induce apoptosis through both DNA damage-dependent and independent mechanisms. The formation of DNA adducts can stall replication and transcription, triggering cell cycle arrest and activating DNA damage response pathways that can lead to apoptosis. Concurrently, the generation of ROS can induce mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioners of apoptosis.

Psoralen_Apoptosis_Pathway Psoralen-Induced Apoptosis Signaling Pathway Psoralen Psoralen Derivative ActivatedPsoralen Photoactivated Psoralen Psoralen->ActivatedPsoralen UVA UVA Radiation UVA->ActivatedPsoralen DNA Cellular DNA ActivatedPsoralen->DNA Intercalation ROS Reactive Oxygen Species (ROS) ActivatedPsoralen->ROS Photosensitization DNA_Adducts DNA Monoadducts & Interstrand Crosslinks DNA->DNA_Adducts Covalent Bonding DDR DNA Damage Response (e.g., p53 activation) DNA_Adducts->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Mitochondria Mitochondria ROS->Mitochondria Mito_Dysfunction Mitochondrial Dysfunction (Cytochrome c release) Mitochondria->Mito_Dysfunction Caspase9 Caspase-9 Activation Mito_Dysfunction->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: A simplified diagram of the signaling pathways leading to apoptosis induced by photoactivated psoralen derivatives.

General Experimental Workflow for Phototoxicity Assessment

A systematic workflow is crucial for the comprehensive evaluation of psoralen phototoxicity. The following diagram illustrates a logical sequence of experimental steps.

Experimental_Workflow In Vitro Phototoxicity Assessment Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (e.g., HaCaT keratinocytes) start->cell_culture treatment Treatment with Psoralen Derivatives cell_culture->treatment dark_control Dark Control (No UVA) treatment->dark_control uva_exposure UVA Irradiation treatment->uva_exposure post_incubation Post-Irradiation Incubation (24-72h) dark_control->post_incubation uva_exposure->post_incubation mtt_assay Cell Viability (MTT Assay) post_incubation->mtt_assay apoptosis_assay Apoptosis (Annexin V/PI Assay) post_incubation->apoptosis_assay ros_assay ROS Production (DCFDA Assay) post_incubation->ros_assay data_analysis Data Analysis (IC50, % Apoptosis, ROS fold-increase) mtt_assay->data_analysis apoptosis_assay->data_analysis ros_assay->data_analysis end End data_analysis->end

Caption: A flowchart illustrating the general experimental workflow for assessing the in vitro phototoxicity of psoralen derivatives.

Conclusion for Drug Development Professionals

The selection and development of psoralen derivatives for therapeutic applications require a thorough understanding of their structure-phototoxicity relationships. This guide highlights that even small modifications to the psoralen scaffold can lead to significant differences in phototoxic potential. For instance, the data presented suggest that 5-MOP and TMP exhibit greater photocytotoxicity than 8-MOP in certain cancer cell lines.

Future drug development efforts should focus on designing novel psoralen derivatives with an optimized therapeutic window, maximizing efficacy against target cells while minimizing off-target phototoxicity. A comprehensive preclinical evaluation using the standardized assays outlined in this guide is paramount for identifying promising candidates for further development. By carefully considering the comparative phototoxicity profiles, researchers can advance the development of safer and more effective photochemotherapeutic agents.

References

In vitro vs. in vivo correlation of 8-Hydroxy-5-O-beta-D-glucosylpsoralen activity.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Correlation of Psoralen (B192213) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring compounds that, when activated by ultraviolet A (UVA) light, exhibit significant biological activity. This combination therapy, known as PUVA (Psoralen + UVA), is utilized in the treatment of various skin conditions such as psoriasis and vitiligo.[1][2] While extensive research exists for prominent psoralen derivatives like 8-methoxypsoralen (8-MOP), data on specific analogs such as 8-Hydroxy-5-O-beta-D-glucosylpsoralen is less abundant. This guide provides a comparative overview of the in vitro and in vivo activities of psoralens, using 8-MOP as a representative compound, to infer the expected correlational activity of its derivatives.

The primary mechanism of psoralen action involves the intercalation into DNA and, upon UVA irradiation, the formation of covalent cross-links with pyrimidine (B1678525) bases, which inhibits DNA replication and cell proliferation.[2] However, evidence also suggests that psoralens may act through cell surface receptors, independent of direct DNA interaction.[3][4]

Data Presentation: In Vitro vs. In Vivo Activity of Psoralens

The following tables summarize the key activities of psoralens observed in controlled laboratory settings (in vitro) and in living organisms (in vivo).

Table 1: Comparison of In Vitro and In Vivo Activities of Psoralens (8-MOP as a model)

ParameterIn Vitro FindingsIn Vivo FindingsCorrelation and Discrepancies
Cytotoxicity/ Antiproliferative Effects Inhibition of DNA synthesis and reduction of cell survival in human lymphoid cells.[5] Induction of chromosomal aberrations, sister chromatid exchanges, and mutations in human and rodent cells.[6]Inhibition of keratinocyte proliferation leading to the clearing of psoriatic plaques.[4] In high doses, associated with an increased risk of skin cancer.[6]Strong correlation. The antiproliferative effects observed in cell cultures translate to the therapeutic inhibition of hyperproliferative skin conditions. However, the carcinogenic potential observed in vivo is a critical long-term consideration not always evident in short-term in vitro assays.
Immunomodulatory Effects Suppression of mixed leukocyte reactivity.[5] Alteration of cytokine profiles, with a transient shift towards a Th1-skewing action in human T cells.[7]Suppression of immune cell infiltration in psoriatic lesions.[8][9] Downregulation of pro-inflammatory cytokines like IL-2, IL-6, and TNF-α.[8]Good correlation. The in vitro effects on lymphocyte activity and cytokine production are consistent with the immunosuppressive actions observed in clinical settings for treating immune-mediated skin diseases.
Effects on Melanocytes Stimulation of tyrosinase activity in cultured human melanocytes.[10]Stimulation of melanocyte regrowth from hair follicles in vitiligo patients.[10]Apparent discrepancy. While in vitro studies show a direct stimulatory effect, the in vivo repigmentation is a more complex process likely involving the release of growth factors from other skin cells like keratinocytes.[10]
Phototoxicity Concentration-dependent increase in DNA single-strand breaks and decreased cell survival upon UVA exposure.[11][12]Induction of acute cutaneous inflammatory reactions, including erythema and edema, upon topical application and UVA exposure.[13]Direct correlation. The cellular damage observed in vitro manifests as visible skin inflammation in vivo, forming the basis for standardized phototoxicity testing.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of psoralen activity. Below are protocols for key experiments.

In Vitro: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the psoralen compound and incubate for the desired exposure period (e.g., 24-72 hours).[15]

  • UVA Irradiation: For phototoxicity studies, expose the treated cells to a controlled dose of UVA light, while a parallel plate is kept in the dark.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2) until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

In Vivo: Skin Phototoxicity Assessment in a Rat Model

This protocol is designed to evaluate the potential of a systemically administered compound to cause phototoxicity.

Protocol:

  • Animal Model: Use Sprague-Dawley rats.

  • Compound Administration: Administer the psoralen compound systemically (e.g., orally or intravenously).

  • UVA Irradiation: After a set period to allow for drug distribution, irradiate a shaved area of the rats' backs with a controlled dose of UVA light (e.g., 10 J/cm²).[16] A non-irradiated, drug-treated site serves as a control.

  • Observation: Visually assess the irradiated and non-irradiated skin for signs of phototoxicity, such as erythema and edema, at various time points post-irradiation (e.g., 24, 48, and 72 hours).

  • Histopathological Analysis: Collect skin biopsies from the exposed and control sites for histopathological examination to assess for cellular damage, inflammation, and other microscopic changes. The inclusion of histopathology can increase the accuracy of phototoxicity evaluation.[16]

Visualizations: Signaling Pathways and Experimental Workflows

Psoralen (PUVA) Mechanism of Action

Psoralens, upon activation by UVA light, can influence cellular processes through multiple pathways. The primary pathway involves the inhibition of DNA replication. Additionally, PUVA therapy has been shown to modulate immune responses by affecting T-cell activity and cytokine production.

PUVA_Mechanism cluster_cell Target Cell (e.g., Keratinocyte, T-cell) PUVA Psoralen + UVA DNA DNA PUVA->DNA Intercalation & Cross-linking Apoptosis Apoptosis PUVA->Apoptosis Induction Immune_Mod Immune Modulation PUVA->Immune_Mod Suppression Replication DNA Replication & Cell Proliferation DNA->Replication Inhibition Cytokines Pro-inflammatory Cytokines (IL-2, IL-6, TNF-α) Immune_Mod->Cytokines Downregulation InVitro_Workflow start Start plate_cells Plate Cells in 96-well plates start->plate_cells add_compound Add Test Compound (Psoralen) plate_cells->add_compound incubate1 Incubate add_compound->incubate1 split incubate1->split uva_exposure UVA Irradiation split->uva_exposure +UVA dark_control Dark Control split->dark_control -UVA incubate2 Incubate uva_exposure->incubate2 dark_control->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance analyze Analyze Data & Determine Phototoxicity read_absorbance->analyze end End analyze->end Correlation_Logic cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Application invitro_node Cellular Assays (e.g., Cytotoxicity, Gene Expression) invivo_node Animal Models (e.g., Efficacy, Toxicity) invitro_node->invivo_node Prediction & Mechanistic Insight invivo_node->invitro_node Feedback & Refinement clinical_node Human Trials & Therapy (e.g., Psoriasis Treatment) invivo_node->clinical_node Preclinical Validation & Safety

References

In-Depth Comparative Analysis: 5-Methoxypsoralen (5-MOP) vs. 8-Hydroxy-5-O-beta-D-glucosylpsoralen

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison between 5-methoxypsoralen (5-MOP) and 8-Hydroxy-5-O-beta-D-glucosylpsoralen is not feasible at this time due to a significant lack of scientific data on the latter.

Our extensive literature search reveals that this compound is a known natural coumarin (B35378) glucoside, identified and isolated from plant sources such as Pleurospermum rivulorum and Ficus ruficaulis.[1][2] Its chemical structure and basic properties are documented in chemical databases.[1] However, there is no publicly available research detailing its biological activity, therapeutic efficacy, phototoxicity, mechanism of action, or any experimental data pertinent to a clinical or preclinical comparison.

In contrast, 5-methoxypsoralen (5-MOP), also known as bergapten, is a well-characterized photosensitizing agent used in photochemotherapy (PUVA) for various skin disorders.[3] To provide a valuable comparative guide for researchers, scientists, and drug development professionals, this report will focus on a detailed analysis of 5-MOP and, as a well-documented comparator, 8-methoxypsoralen (8-MOP).

Overview of 5-Methoxypsoralen (5-MOP)

5-MOP is a naturally occurring furanocoumarin found in plants like figs, parsley, and bergamot oil.[3] It is utilized in PUVA therapy, a combination treatment involving a psoralen (B192213) and ultraviolet A (UVA) radiation, for conditions such as psoriasis, vitiligo, and mycosis fungoides.[3][4]

Mechanism of Action

The therapeutic effects of psoralens in PUVA therapy are primarily attributed to their interaction with DNA upon UVA irradiation.[5][6] The process involves:

  • Intercalation: Psoralen molecules insert themselves between the base pairs of the DNA double helix.[6]

  • Photoactivation: Upon exposure to UVA light, the psoralen molecule absorbs photons, becoming highly reactive.[5]

  • DNA Adduct Formation: The activated psoralen forms covalent bonds with pyrimidine (B1678525) bases (primarily thymine) in the DNA, creating monoadducts and interstrand cross-links (ICLs).[6]

  • Inhibition of Cell Proliferation: These DNA adducts disrupt DNA replication and transcription, thereby inhibiting the rapid cell division characteristic of psoriasis.[3][7]

Beyond direct DNA interaction, psoralens may also exert their effects by modulating cell surface receptors. For instance, PUVA can induce phosphorylation of the epidermal growth factor (EGF) receptor, leading to a decrease in its binding affinity and tyrosine kinase activity, which can disrupt normal growth regulation.[8]

PUVA_Mechanism cluster_cell Keratinocyte Psoralen Psoralen DNA DNA Psoralen->DNA Intercalation Psoralen->DNA Forms ICLs & Monoadducts UVA_Light UVA_Light UVA_Light->Psoralen Activation DNA_Replication DNA_Replication DNA->DNA_Replication Inhibition Apoptosis Apoptosis DNA->Apoptosis Induction Cell_Proliferation Hyperproliferation (Psoriasis) DNA_Replication->Cell_Proliferation Inhibition MPD_Workflow start Patient Selection (Untreated skin area, e.g., back) drug Oral Administration of Psoralen (e.g., 5-MOP or 8-MOP) start->drug wait Waiting Period (e.g., 2 hours for peak photosensitivity) drug->wait uva UVA Irradiation (Small, defined areas of skin exposed to increasing doses of UVA) wait->uva read Reading of Results (After 72 hours) uva->read end MPD Determination (Lowest UVA dose producing uniform, faint erythema with sharp borders) read->end

References

Comparative Guide: Elucidating the Mechanism of Action of 8-Hydroxy-5-O-beta-D-glucosylpsoralen Through Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring coumarin (B35378) glucoside, and its potential mechanism of action in the context of treating hyperproliferative skin disorders like psoriasis. Due to the limited specific research on this particular psoralen (B192213) derivative, this document outlines a proposed research plan utilizing knockout studies to confirm its mechanism, drawing parallels from the well-studied 8-methoxypsoralen (8-MOP). We compare its hypothesized efficacy with current alternative therapies and provide detailed experimental protocols to support further investigation.

Proposed Mechanism of Action of Psoralens

Psoralens, when activated by ultraviolet A (UVA) light in a process known as PUVA therapy, are known to exert their therapeutic effects through two primary proposed mechanisms:

  • DNA Intercalation and Crosslinking: Psoralens can intercalate into DNA and, upon UVA irradiation, form covalent crosslinks between DNA strands. This action can inhibit DNA replication and cell proliferation, which is beneficial in hyperproliferative conditions like psoriasis.

  • Modulation of Cell Signaling Pathways: Evidence suggests that psoralens can also act independently of direct DNA damage. They have been shown to interact with cell surface receptors, notably the Epidermal Growth Factor Receptor (EGFR). By inducing phosphorylation of the EGFR, photoactivated psoralens can inhibit its tyrosine kinase activity and disrupt normal growth factor signaling, thereby controlling cell growth.

Given the structural similarity of this compound to other psoralens, it is hypothesized to share these mechanisms of action. Knockout studies provide a powerful tool to dissect these pathways and confirm the primary mode of action.

Comparison with Alternative Therapies

The therapeutic landscape for psoriasis and vitiligo includes several alternatives to PUVA therapy, each with a distinct mechanism of action. A comparison is crucial for understanding the potential positioning of this compound.

Treatment ModalityProposed Primary Mechanism of ActionKey AdvantagesKey Disadvantages
This compound (Hypothesized) - DNA crosslinking upon UVA activation- Inhibition of EGFR signaling- Potential for high efficacy in severe cases- Requires UVA exposure (carcinogenic risk)- Potential for phototoxicity
Narrowband UVB (NB-UVB) Phototherapy - Induces DNA damage leading to apoptosis of pathogenic T-cells- Modulates cytokine production- No systemic photosensitizing agent required- Generally considered safer than PUVA- Less effective for very thick plaques- Requires frequent treatments
Excimer Laser (308 nm) - Targeted delivery of UVB light, inducing T-cell apoptosis- Can treat localized plaques without affecting healthy skin- Faster clearing of lesions- Only suitable for limited disease (<10% body surface area)- Cost of equipment
Topical Corticosteroids - Anti-inflammatory, immunosuppressive, and anti-proliferative effects through genomic and non-genomic pathways.[1][2][3]- Effective for mild to moderate psoriasis- Widely available in various potencies- Skin atrophy with long-term use- Potential for systemic side effects with high potency steroids
Vitamin D Analogues (e.g., Calcipotriol) - Inhibit keratinocyte proliferation and promote differentiation by binding to vitamin D receptors.[4][5][6][7]- Good safety profile for long-term use- Can be combined with other therapies- May cause skin irritation- Slower onset of action compared to corticosteroids

Proposed Knockout Study to Confirm Mechanism of Action

To definitively establish the role of the EGFR signaling pathway in the mechanism of this compound, a knockout study targeting the EGFR gene in a relevant cell line (e.g., HaCaT keratinocytes) is proposed.

Hypothesis: If the anti-proliferative effects of this compound are mediated through the EGFR pathway, then knocking out the EGFR gene should abrogate these effects.

Experimental Workflow:

G cluster_0 Phase 1: Knockout Cell Line Generation cluster_1 Phase 2: Comparative Treatment and Analysis cluster_2 Phase 3: Data Interpretation Design sgRNA Design sgRNA Transfect HaCaT cells Transfect HaCaT cells Design sgRNA->Transfect HaCaT cells Select and expand single clones Select and expand single clones Transfect HaCaT cells->Select and expand single clones Verify EGFR knockout Verify EGFR knockout Select and expand single clones->Verify EGFR knockout Treat Wild-Type and EGFR-KO cells Treat Wild-Type and EGFR-KO cells Cell Viability Assay Cell Viability Assay Treat Wild-Type and EGFR-KO cells->Cell Viability Assay Western Blot for p-EGFR Western Blot for p-EGFR Treat Wild-Type and EGFR-KO cells->Western Blot for p-EGFR DNA Crosslinking Assay DNA Crosslinking Assay Treat Wild-Type and EGFR-KO cells->DNA Crosslinking Assay Compare responses Compare responses Confirm Mechanism Confirm Mechanism Compare responses->Confirm Mechanism

Caption: Experimental workflow for confirming the mechanism of this compound.

Visualizing the Proposed Signaling Pathway

The interaction of this compound with the EGFR signaling pathway can be visualized as follows:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation 8-OH-5-GP + UVA 8-OH-5-GP + UVA 8-OH-5-GP + UVA->EGFR Inhibits G cluster_0 Experimental Observations cluster_1 Inferences cluster_2 Conclusion Viability_WT Decreased viability in WT cells EGFR_dependent Anti-proliferative effect is EGFR-dependent Viability_WT->EGFR_dependent Viability_KO No change in viability in EGFR-KO cells Viability_KO->EGFR_dependent pEGFR Increased p-EGFR in WT cells pEGFR->EGFR_dependent Crosslinking DNA crosslinking in both WT and KO cells EGFR_independent DNA crosslinking is EGFR-independent Crosslinking->EGFR_independent Dual_Mechanism Dual Mechanism of Action Confirmed EGFR_dependent->Dual_Mechanism EGFR_independent->Dual_Mechanism

References

Navigating Bioassays for 8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection and validation of a bioassay is a critical step in evaluating the therapeutic potential of compounds like 8-Hydroxy-5-O-beta-D-glucosylpsoralen. This natural coumarin (B35378) glucoside, a member of the psoralen (B192213) family, requires robust and reproducible bioassays to ensure reliable and transferable results. While specific comparative data for this particular glucoside is limited in publicly available literature, this guide provides a framework for comparing common bioassay types used for psoralen derivatives and outlines the key parameters for assessing their performance.

Psoralens are well-known for their photosensitizing, cytotoxic, and melanogenic properties. Bioassays for these compounds, including this compound, are typically designed to evaluate these biological activities. The choice of assay depends on the specific research question, be it screening for phototoxicity, assessing anticancer potential, or investigating effects on pigmentation.

Comparison of Common Bioassay Platforms for Psoralen Derivatives

The reproducibility and robustness of a bioassay are paramount for generating high-quality data. Below is a comparison of common bioassay platforms that can be adapted for this compound, with a focus on key performance indicators.

Bioassay TypePrincipleCommon EndpointsAdvantagesDisadvantagesKey Considerations for Robustness
Phototoxicity Assays Measures cytotoxicity following exposure to the compound and UVA light.Cell viability (e.g., MTT, neutral red uptake), apoptosis markers (e.g., caspase activity).Directly assesses the photoactivated properties of the compound. Relevant for dermatological applications.Requires specialized equipment for controlled UVA irradiation. Results can be influenced by cell type and light dosimetry.Precise control of UVA dose and wavelength, consistent cell culture conditions, and use of appropriate controls (dark toxicity, UVA alone).
Cytotoxicity Assays Measures the ability of the compound to kill cells, typically cancer cell lines.IC50 values (concentration for 50% inhibition of cell growth) determined by assays like MTT or SRB.High-throughput and well-established methods. Useful for screening potential anticancer agents.May not be relevant if the compound's primary activity is not cytotoxic. Results can vary significantly between different cell lines.Consistent cell passage number and density, standardized incubation times, and accurate determination of dose-response curves.
Melanogenesis Assays Measures the stimulation of melanin (B1238610) production in melanocytes or melanoma cell lines.Melanin content, tyrosinase activity.Relevant for investigating treatments for pigmentation disorders like vitiligo.Can be a longer-term assay. Melanin measurement can be prone to interference.Use of a stable and well-characterized melanocyte cell line, and reliable methods for melanin quantification.
Enzyme Inhibition Assays Measures the ability of the compound to inhibit specific enzymes, such as cytochrome P450s or kinases.Enzyme activity, IC50 values.Provides mechanistic insights. High-throughput and often highly reproducible.Requires purified enzymes and specific substrates. May not reflect cellular activity due to factors like cell permeability.Stable enzyme preparations, optimized substrate concentrations, and control for non-specific inhibition.

Experimental Protocols: A Framework for Validation

Detailed and standardized experimental protocols are the foundation of reproducible research. While specific protocols for this compound are not widely published, the following outlines a general workflow for a cell-based viability assay (e.g., MTT assay) to assess cytotoxicity or phototoxicity.

General Protocol for a Cell-Based Viability (MTT) Assay:
  • Cell Culture:

    • Maintain a consistent cell line (e.g., HaCaT keratinocytes, A-431 skin carcinoma) in the recommended growth medium and conditions (e.g., 37°C, 5% CO2).

    • Use cells within a specific passage number range to minimize variability.

  • Seeding:

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the test compound. Include appropriate controls: vehicle control (medium with solvent), positive control (a known cytotoxic agent), and negative control (medium only).

  • Incubation (and Irradiation for Phototoxicity):

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

    • For phototoxicity assessment, expose the plates to a controlled dose of UVA radiation at a specific wavelength (e.g., 365 nm) after an initial incubation period with the compound. A parallel plate should be kept in the dark to assess "dark toxicity".

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Key Parameters for Assessing Bioassay Reproducibility and Robustness

To ensure the reliability of a bioassay for this compound, a thorough validation process is essential. The following parameters, adapted from analytical method validation guidelines, should be assessed:

ParameterDefinitionAcceptance Criteria (Example)
Precision The closeness of agreement between a series of measurements.Intra-assay precision (Repeatability): Relative Standard Deviation (RSD) < 15% for replicate measurements within the same assay run. Inter-assay precision (Intermediate Precision): RSD < 20% for measurements from different assay runs on different days.
Accuracy The closeness of the measured value to the true or accepted reference value.Recovery of a known amount of a reference standard should be within 80-120%.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.A linear regression of the dose-response curve should have a coefficient of determination (R²) > 0.98.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of at least 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio of at least 10:1 and RSD < 20%.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from the vehicle solvent or other components in the assay matrix.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results when minor changes are made to parameters like incubation time, temperature, or cell seeding density.

Visualizing Workflows and Mechanisms

To further clarify the processes involved in bioassay development and the potential mechanism of action for psoralen compounds, the following diagrams are provided.

G General Workflow for Bioassay Validation cluster_0 Assay Development cluster_1 Pre-Validation cluster_2 Validation cluster_3 Implementation dev Method Development & Optimization preval Qualification of Critical Reagents dev->preval Define Assay Parameters val Formal Validation Protocol Execution (Precision, Accuracy, Linearity, etc.) preval->val Establish Acceptance Criteria imp Routine Assay Use & Monitoring val->imp Validated Assay

A generalized workflow for the validation of a bioassay.

G Simplified Psoralen Mechanism of Action Psoralen Psoralen Derivative Intercalation Intercalation into DNA Psoralen->Intercalation UVA UVA Light Photoadduct Formation of Monoadducts and Cross-links UVA->Photoadduct Activation DNA Cellular DNA DNA->Intercalation Intercalation->Photoadduct Apoptosis Cell Cycle Arrest & Apoptosis Photoadduct->Apoptosis

Simplified mechanism of psoralen-induced phototoxicity.

Benchmarking the efficacy of 8-Hydroxy-5-O-beta-D-glucosylpsoralen against standard-of-care drugs.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen. Due to the limited publicly available data on the specific therapeutic applications and efficacy of this compound, a direct, data-driven comparison with established standard-of-care drugs is not feasible at this time.

This document will, therefore, focus on presenting the available information on this compound and outline a hypothetical framework for how such a compound would be benchmarked against standard-of-care drugs, should efficacy data become available in the future.

Section 1: Profile of this compound

PropertyData
Compound Type Natural Coumarin (B35378) Glucoside
Chemical Formula C₁₇H₁₆O₁₀
Molecular Weight 380.3 g/mol
CAS Number 425680-98-4
Known Sources Heracleum rapula Franch., Pleurospermum rivulorum
Reported Biological Activity Currently Undefined in Public Literature
Therapeutic Area Not Established
Mechanism of Action Not Elucidated

Section 2: Hypothetical Benchmarking Framework

Should research establish a therapeutic indication for this compound, a systematic benchmarking process would be initiated. This process would involve the following key steps, illustrated in the workflow diagram below.

G cluster_0 Phase 1: Target Indication Identification cluster_1 Phase 2: Standard-of-Care Identification cluster_2 Phase 3: Data Acquisition & Analysis cluster_3 Phase 4: Mechanistic & Protocol Comparison A Identify Therapeutic Target & Indication of This compound B Identify Current Standard-of-Care (SoC) Drugs for the Target Indication A->B C Gather Preclinical & Clinical Data (In Vitro, In Vivo, Human Trials) B->C D Extract Quantitative Efficacy & Safety Metrics C->D E Tabulate Comparative Data D->E F Compare Mechanisms of Action (MoA) E->F G Detail & Compare Experimental Protocols F->G

Caption: Hypothetical workflow for benchmarking a new chemical entity.

Experimental Protocols for Efficacy Determination

To establish the efficacy of this compound, a series of preclinical and clinical experiments would be required. The specific design of these experiments would depend on the identified therapeutic target. A generalized experimental workflow is proposed below.

G cluster_0 Preclinical Evaluation cluster_1 Clinical Trials A In Vitro Assays (e.g., cell viability, enzyme inhibition) B Animal Model Studies (e.g., disease models in rodents) A->B C Phase I: Safety & Tolerability (Healthy Volunteers) B->C D Phase II: Efficacy & Dose-Ranging (Patient Population) C->D E Phase III: Comparative Efficacy vs. SoC (Large Patient Cohort) D->E G A Inflammatory Stimulus B IKK Complex A->B C Phosphorylation of IκBα B->C D Ubiquitination & Degradation of IκBα C->D E NF-κB (p50/p65) Translocation to Nucleus D->E F Gene Transcription (e.g., TNF-α, IL-6) E->F G This compound G->C Inhibition

Side-by-side comparison of the antioxidant capacity of 8-Hydroxy-5-O-beta-D-glucosylpsoralen and other natural compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a side-by-side comparison of the antioxidant capacity of various natural compounds. Due to a lack of available experimental data on the antioxidant activity of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, this guide will focus on the antioxidant potential of related furanocoumarins and psoralen (B192213) derivatives in comparison to well-established natural antioxidants.

While direct quantitative antioxidant capacity data for this compound is not currently available in published literature, the broader class of furanocoumarins and psoralen derivatives has been investigated for such properties. This guide synthesizes the available information to provide a comparative overview against benchmark antioxidants like Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), and Quercetin.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is commonly evaluated using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being two of the most prevalent. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard metric for comparison; a lower IC50 value indicates a higher antioxidant capacity.

The following table summarizes the reported IC50 values for several well-known natural antioxidants. It is important to note that these values can vary between studies due to different experimental conditions.

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)
Ascorbic Acid DPPH8.4 - 41.25[1][2]47.7 - 234.2
ABTS10.80 - 50[3][4]61.3 - 283.9
α-Tocopherol DPPH~12.1 µM (comparable to BHT and Trolox)[5]-
ABTS7.07[6]16.4
Quercetin DPPH6.9 µM - 19.3 µM[1][7]22.8 - 63.9
ABTS--

Data for this compound is not available.

Insights into the Antioxidant Potential of Psoralen Derivatives

Studies on various psoralen derivatives have indicated that they possess antioxidant properties, although generally less potent than benchmark antioxidants. For instance, some furanocoumarins have demonstrated radical scavenging activity. The antioxidant potential of these compounds is often attributed to their chemical structure, which can donate a hydrogen atom to stabilize free radicals. However, the specific antioxidant capacity can be significantly influenced by the type and position of substituent groups on the psoralen ring. The glycosylation, as seen in this compound, can also affect the antioxidant activity, though specific structure-activity relationship studies for this compound are lacking.

Experimental Protocols

To ensure a clear understanding of the data presented, the general methodologies for the DPPH and ABTS assays are outlined below.

DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity is determined by the ability of the test compound to reduce the ABTS•+, leading to a decolorization of the solution.

  • Generation of ABTS•+: The ABTS•+ is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction mixture: A small volume of the test compound at various concentrations is added to a specific volume of the adjusted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time.

  • Measurement: The absorbance is measured at the specified wavelength.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Visualizing Antioxidant Assay Principles

To further clarify the experimental processes, the following diagrams illustrate the general workflow of a radical scavenging assay and the underlying chemical principle.

G General Workflow of a Radical Scavenging Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_radical Prepare Radical Solution (e.g., DPPH, ABTS) mix Mix Radical and Sample Solutions prep_radical->mix prep_sample Prepare Sample Solutions (Varying Concentrations) prep_sample->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 G Principle of DPPH Radical Scavenging DPPH_radical DPPH• (Violet) DPPH_neutral DPPH-H (Yellow) DPPH_radical->DPPH_neutral + Antioxidant-H Antioxidant Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical - H•

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Hazardous Waste

Due to their biological activity, psoralen (B192213) and its derivatives should be managed as hazardous chemical waste.[1] It is imperative that this compound and any materials contaminated with it are not disposed of in the general trash or poured down the drain.[1] The recommended course of action for the final disposal of 8-Hydroxy-5-O-beta-D-glucosylpsoralen is to engage a licensed professional waste disposal service.[1]

Experimental Protocols: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe handling and segregation of this compound waste within the laboratory prior to its collection by a certified disposal service.

1. Personal Protective Equipment (PPE):

  • At a minimum, a standard laboratory coat, safety goggles, and chemical-resistant gloves should be worn when handling this compound waste.

2. Waste Segregation:

  • Solid Waste:

    • Place pure this compound powder, contaminated weighing paper, gloves, and other solid materials into a clearly labeled, sealed, and chemically compatible container designated for solid hazardous waste.[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, sealed, and labeled container for liquid hazardous waste.[1]

    • Ensure the waste container is compatible with the solvent used in the solution.[1]

    • Do not mix with other incompatible waste streams.[1]

3. Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[1]

4. Temporary Storage:

  • Store the sealed waste containers in a designated satellite accumulation area for hazardous waste.

  • This area should be away from incompatible materials and in a cool, dry, well-ventilated location.

5. Scheduling Professional Disposal:

  • Follow your institution's specific procedures to arrange for the pickup and disposal of the hazardous waste by a licensed professional waste disposal company.[1]

Data Presentation: Summary of Disposal Procedures

While specific quantitative data for this compound disposal is not available, the following table summarizes the key procedural guidelines for its management as hazardous laboratory waste.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Personal Protective Equipment Lab coat, safety goggles, chemical-resistant gloves
Solid Waste Containment Sealed, chemically compatible container for solids
Liquid Waste Containment Sealed, chemically compatible container for liquids
Labeling Requirements "Hazardous Waste," Chemical Name, Institutional Info
Storage Location Designated hazardous waste satellite accumulation area
Final Disposal Method Licensed Professional Hazardous Waste Disposal Service

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Generation of Waste (Solid or Liquid) B Segregate Solid Waste (e.g., contaminated gloves, powder) A->B Solid C Segregate Liquid Waste (e.g., solutions) A->C Liquid D Place in Compatible Solid Waste Container B->D E Place in Compatible Liquid Waste Container C->E F Label Container: 'Hazardous Waste' + Chemical Name D->F E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Disposal Service G->H I Final Disposal (e.g., Incineration) H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Hydroxy-5-O-beta-D-glucosylpsoralen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a natural coumarin (B35378) glucoside.[1] Adherence to these procedural steps is critical to mitigate risks associated with this class of compounds.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment (PPE) for handling this compound.

PPE Component Specification Purpose
Gloves Chemotherapy-grade, powder-free nitrile or butyl rubber gloves tested to ASTM D6978 standard.[6]Prevents skin contact and absorption. Double gloving is recommended.
Eye Protection Safety goggles with side shields or a full-face shield.[4][7]Protects eyes from splashes and airborne particles.
Lab Coat/Gown Impermeable, long-sleeved gown that closes in the back.[6]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) if handling powders outside of a containment system.[4]Prevents inhalation of airborne particles.
Hair and Shoe Covers Disposable hair and shoe covers.[6][7]Minimizes the spread of contamination.

Operational Plan: Handling and Experimental Workflow

Proper handling procedures are crucial to minimize exposure and prevent contamination. All work with this compound should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to control airborne particles.

Below is a diagram illustrating the standard workflow for handling this compound.

Figure 1. Standard Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don appropriate PPE b Prepare designated work area (fume hood) a->b c Assemble all necessary equipment and reagents b->c d Weigh the compound in a containment balance or fume hood c->d Proceed to handling e Dissolve in an appropriate solvent (e.g., DMSO, Chloroform) d->e f Perform experimental procedures e->f g Decontaminate work surfaces f->g Proceed to cleanup h Segregate and label waste g->h i Doff PPE in the correct order h->i j Dispose of waste according to institutional guidelines i->j

Figure 1. Standard Handling Workflow

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[8][9]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8][9]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material.[8] Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.